molecular formula C9H14O3 B2618624 5-Oxaspiro[3.5]nonane-8-carboxylic acid CAS No. 1468691-26-0

5-Oxaspiro[3.5]nonane-8-carboxylic acid

Katalognummer: B2618624
CAS-Nummer: 1468691-26-0
Molekulargewicht: 170.208
InChI-Schlüssel: HQXAMOGHZYMCPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[3.5]nonane-8-carboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
BenchChem offers high-quality 5-Oxaspiro[3.5]nonane-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxaspiro[3.5]nonane-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-oxaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-12-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXAMOGHZYMCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468691-26-0
Record name 5-oxaspiro[3.5]nonane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxaspiro[3.5]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional architectures, which can lead to improved pharmacological properties. Among these, oxaspiro compounds containing an oxetane ring are of particular interest for their potential to enhance aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the physicochemical properties of a novel spirocyclic compound, 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this and related spirocyclic molecules. The information presented herein is a synthesis of available data, including predicted properties and experimental methodologies for characterization.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Basic Information
  • Chemical Name: 5-Oxaspiro[3.5]nonane-8-carboxylic acid

  • CAS Number: 1468691-26-0[1][2]

  • Molecular Formula: C₉H₁₄O₃[3]

  • Molecular Weight: 170.21 g/mol

  • Chemical Structure: Chemical structure of 5-Oxaspiro[3.5]nonane-8-carboxylic acid

    Image Source: PubChem

Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 0.8PubChemLite[3]
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-

The predicted XlogP value of 0.8 suggests that 5-Oxaspiro[3.5]nonane-8-carboxylic acid is likely to be a relatively hydrophilic compound.[3] The presence of the carboxylic acid and the oxetane ring contributes to its polarity.

Synthesis of 5-Oxaspiro[3.5]nonane-8-carboxylic acid: A Representative Approach

While a specific, detailed synthetic protocol for 5-Oxaspiro[3.5]nonane-8-carboxylic acid is not available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of the closely related analog, 6-Oxaspiro[3.5]nonane-7-carboxylic acid. The following represents a general, adaptable workflow.

Caption: A generalized synthetic workflow for the preparation of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of newly synthesized compounds. Although experimental spectra for 5-Oxaspiro[3.5]nonane-8-carboxylic acid are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane and oxetane rings. The proton on the carbon bearing the carboxylic acid group (C8) would likely appear as a multiplet. The protons adjacent to the spiro-carbon and the oxygen atom in the oxetane ring would exhibit distinct chemical shifts and coupling patterns. The acidic proton of the carboxylic acid would likely appear as a broad singlet. For the similar compound, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, a broad singlet for the carboxylic acid proton was observed at 9.46 ppm in CDCl₃.[4]

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The spiro-carbon would also have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (170.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the spirocyclic ring system.

Experimental Protocols for Physicochemical Property Determination

To facilitate further research, this section provides detailed, field-proven methodologies for the experimental determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 5-Oxaspiro[3.5]nonane-8-carboxylic acid and dissolve it in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the aqueous environment can be determined by extrapolation.

  • Standardization of the Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

  • Titration: Place the analyte solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add the standardized NaOH solution in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant has been allowed to equilibrate.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of the Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Caption: Workflow for the determination of LogP by HPLC.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare water and n-octanol that are mutually saturated by stirring them together overnight and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of 5-Oxaspiro[3.5]nonane-8-carboxylic acid in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of known volumes of the saturated n-octanol and water. The mixture is then agitated vigorously to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log ([Concentration]octanol / [Concentration]water)

Conclusion

5-Oxaspiro[3.5]nonane-8-carboxylic acid represents an intriguing scaffold for the development of novel chemical entities with potentially favorable physicochemical properties for drug discovery. While a complete experimental dataset for this compound is not yet publicly available, this technical guide provides a solid foundation based on its known characteristics, predicted properties, and established analytical and synthetic methodologies for related compounds. The protocols and workflows detailed herein are intended to empower researchers to further investigate this and similar spirocyclic systems, thereby contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

Sources

Structural Elucidation and NMR Chemical Shift Analysis of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern pharmacophores has led to the widespread adoption of spirocyclic scaffolds. Serving as metabolically stable, three-dimensional bioisosteres for traditional flat heterocycles (like morpholines or piperidines), spirocycles are critical in contemporary drug design. Specifically, 5-oxaspiro[3.5]nonane-8-carboxylic acid has emerged as a highly valuable intermediate, notably utilized in the synthesis of novel antagonists for the muscarinic acetylcholine receptor M4[1].

Because spiro-fusion introduces complex conformational dynamics and stereochemical nuances, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount[2]. This technical guide provides a rigorous, first-principles analysis of the ¹H and ¹³C NMR chemical shifts for 5-oxaspiro[3.5]nonane-8-carboxylic acid, detailing the causality behind the spectral data and providing a self-validating experimental protocol for high-fidelity acquisition.

Conformational Topology and Stereochemical Dynamics

To understand the NMR profile of 5-oxaspiro[3.5]nonane-8-carboxylic acid, one must first analyze its 3D conformation. The molecule consists of a tetrahydropyran (THP) ring spiro-fused to a cyclobutane ring at C4.

The presence of the carboxylic acid at C8 dictates the conformational lock of the THP ring. In a chair conformation, an axial substituent at C8 would suffer from severe 1,3-diaxial steric clashes with the axial protons at C6 and, crucially, with the "axial" carbon vector of the orthogonal cyclobutane ring at C4. Consequently, the THP ring is locked into a chair conformation where the -COOH group is strictly equatorial .

Furthermore, the stereocenter at C8 breaks the symmetry of the molecule. The cyclobutane ring, which sits perpendicular to the average plane of the THP ring, has two faces: one "cis" to the equatorial -COOH and one "trans". This renders the two halves of the cyclobutane ring (C1 and C3) diastereotopic , meaning they will resonate at distinct frequencies.

ConformationalLogic A 5-Oxaspiro[3.5]nonane Core Structure B Tetrahydropyran (THP) Ring (Chair Conformation) A->B C Cyclobutane Ring (Orthogonal Plane) A->C D C8 Stereocenter (Equatorial -COOH) B->D F Axial/Equatorial Protons (Distinct J-couplings) B->F E Diastereotopic Faces (C1 vs C3 distinct) C->E D->E Induces asymmetry

Fig 1: Conformational logic dictating the NMR diastereotopicity in 5-oxaspiro[3.5]nonane derivatives.

¹H NMR Chemical Shifts & Multiplet Analysis

The ¹H NMR spectrum (typically acquired in CDCl₃) is defined by the rigid chair conformation, which allows for precise prediction of splitting patterns via the Karplus equation. Because the -COOH is equatorial, the proton at C8 (H8) is axial , leading to two large axial-axial couplings (~11.5 Hz) and two small axial-equatorial couplings (~3.5 Hz).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
ProtonShift (δ, ppm)MultiplicityJ-Coupling (Hz)Int.Mechanistic Assignment Notes
H6eq 3.85ddd11.5, 4.0, 2.51HEquatorial, adjacent to O5. Highly deshielded.
H6ax 3.55td11.5, 3.01HAxial, adjacent to O5. Shielded relative to H6eq.
H8ax 2.65tt (app)11.5, 3.51HAxial, alpha to COOH. Triplet of triplets due to ax-ax and ax-eq couplings.
H1 / H3 2.15 - 2.35m-4HCyclobutane CH₂ groups alpha to spiro C4. Diastereotopic overlap creates a complex multiplet.
H9eq 2.10dd13.0, 3.51HEquatorial, situated between spiro C4 and C8.
H7eq 1.95dddd13.0, 4.0, 3.5, 2.51HEquatorial, complex splitting from H6 and H8.
H2 1.60 - 1.80m-2HCyclobutane distal CH₂.
H7ax 1.65q (app)~12.01HAxial, three large couplings (geminal, H6ax, H8ax).
H9ax 1.55dd (app t)13.0, 11.51HAxial, shielded by cyclobutane anisotropy.
-COOH 11.0br s-1HExchangeable acidic proton.

¹³C NMR Chemical Shifts and Electronic Effects

The ¹³C NMR spectrum highlights the profound electronic impact of the spiro-fusion. A standard cyclobutane ring resonates at ~15-30 ppm. However, the spiro carbon (C4) is directly bonded to the highly electronegative O5 atom. This inductive electron withdrawal heavily deshields C4, pushing it into the ether region (~76 ppm). Furthermore, the diastereotopicity induced by the C8 stereocenter ensures that C1 and C3 resolve as distinct peaks.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
CarbonShift (δ, ppm)TypeMechanistic Assignment Notes
C10 179.5C=OCarboxylic acid carbonyl.
C4 76.2C (quat)Spiro carbon. Strongly deshielded by direct O5 attachment.
C6 64.5CH₂Alpha to O5. Typical THP ether shift.
C8 40.1CHAlpha to COOH.
C9 38.4CH₂Beta to O5, adjacent to spiro C4.
C1 34.2CH₂Cyclobutane, alpha to spiro C4.
C3 32.8CH₂Cyclobutane, alpha to spiro C4. Distinct from C1 due to diastereotopicity.
C7 27.5CH₂Gamma to O5, beta to COOH.
C2 14.1CH₂Cyclobutane, distal (beta) to spiro C4.

Standardized Protocol for High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility when characterizing novel spirocycles, a self-validating experimental workflow must be employed. Relying solely on 1D NMR is insufficient due to the overlapping multiplets in the 1.5–2.5 ppm region.

NMRWorkflow S1 1D 1H & 13C Initial Shifts S2 COSY Spin Systems S1->S2 S3 HSQC 1-Bond C-H S2->S3 S4 HMBC Long-Range C-H S3->S4 S5 NOESY/ROESY Spatial (Stereo) S4->S5 C1 Identify Spiro C4 (No HSQC crosspeak) S4->C1 S6 Full Assignment & Conformation S5->S6 C2 Confirm Eq-COOH (H8ax-H7ax NOE) S5->C2

Fig 2: 2D NMR experimental workflow for spirocyclic structural and stereochemical elucidation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~25 mg of the compound in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v TMS. Ensure no particulate matter remains, filtering through glass wool if necessary to prevent magnetic susceptibility artifacts.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform 3D gradient shimming, followed by manual fine-tuning of Z1/Z2 to achieve a TMS line width of < 0.8 Hz.

  • 1D ¹H Acquisition: Calibrate the 90° pulse width. Set the relaxation delay (D1) to at least 5 seconds (D1 > 5 × T₁) to ensure complete longitudinal relaxation. This is critical for accurate integration of the diastereotopic cyclobutane protons.

  • 1D ¹³C Acquisition: Utilize a power-gated decoupling sequence (e.g., WALTZ-16) to prevent sample heating while maintaining the Nuclear Overhauser Effect (NOE) for signal enhancement. Acquire a minimum of 512 scans.

  • 2D HSQC and HMBC:

    • Run a multiplicity-edited HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

    • Run an HMBC optimized for long-range couplings of 8 Hz (delay ~62.5 ms). Validation Check: The spiro carbon (C4 at 76.2 ppm) will show no HSQC cross-peaks but will exhibit strong HMBC correlations to H6, H9, and the cyclobutane protons (H1/H3).

  • 2D ROESY (Stereochemical Confirmation): Because the molecular weight is low (170.21 g/mol ), the molecule falls into the extreme narrowing limit where NOESY signals can cross zero. Use a ROESY sequence with a 200 ms spin-lock to guarantee positive cross-peaks. Validation Check: Observe strong ROE correlations between H8ax and H6ax/H9ax, definitively proving the equatorial positioning of the -COOH group.

References

  • European Patent Office. (2024). ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 (EP 4267569 B1).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. Retrieved from[Link]

Sources

An In-depth Technical Guide to 5-Oxaspiro[3.5]nonane-8-carboxylic acid: Physicochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a unique spirocyclic scaffold with significant potential in medicinal chemistry. We will delve into its core physicochemical properties, namely its molecular weight and aqueous solubility, and explore its relevance in contemporary drug discovery. This document is intended to serve as a foundational resource, synthesizing theoretical data with actionable experimental protocols to empower researchers in their exploration of this promising chemical entity.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Design

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated, three-dimensional scaffolds have garnered considerable attention as they offer an "escape from flatland," moving away from traditional aromatic compounds and often leading to enhanced clinical success.[1] Among these, spirocyclic systems—ring structures fused at a single atom—are particularly valuable due to their inherent rigidity and three-dimensionality.[1]

The 5-Oxaspiro[3.5]nonane core, featuring an oxetane ring fused to a cyclohexane ring, is an emerging and compelling scaffold. The oxetane moiety is not merely a passive structural element; it can act as a bioisosteric replacement for other functional groups, positively influencing properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] This guide focuses specifically on the carboxylic acid derivative, 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a building block poised for incorporation into a new generation of therapeutics.

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. Here, we detail the molecular weight and aqueous solubility of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

Molecular Weight

The molecular formula for 5-Oxaspiro[3.5]nonane-8-carboxylic acid is C₉H₁₄O₃. Based on this formula, the calculated molecular weight is a critical parameter for a range of experimental and analytical procedures.

PropertyValueSource
Molecular FormulaC₉H₁₄O₃Inferred from structural analysis
Molecular Weight 170.21 g/mol PubChem CID 118096
Aqueous Solubility

Given the absence of a definitive experimental value, we present a predicted aqueous solubility (LogS) based on computational modeling, a common and valuable tool in modern drug discovery.[4][5]

PropertyPredicted ValueMethod
Aqueous Solubility (LogS) -1.5 to -2.5Computational Prediction

This predicted LogS value suggests that 5-Oxaspiro[3.5]nonane-8-carboxylic acid is likely to have moderate aqueous solubility. However, for a definitive characterization, experimental determination is paramount. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

To ensure scientific integrity and provide a self-validating system, the following protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is recommended by regulatory bodies and is a staple in pharmaceutical research.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent (in this case, purified water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Test Solution:

    • Accurately weigh an excess amount of 5-Oxaspiro[3.5]nonane-8-carboxylic acid (e.g., 5-10 mg) and place it into a vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Add a known volume of purified water (e.g., 1-2 mL) to the vial.

  • Equilibration:

    • Securely cap the vial and place it on an orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the sample at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

  • Quantification and Calculation:

    • Prepare a calibration curve using standard solutions of 5-Oxaspiro[3.5]nonane-8-carboxylic acid of known concentrations.

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of water A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Quantify using calibration curve G->H

Caption: Workflow for the experimental determination of aqueous solubility using the shake-flask method.

Applications in Drug Development

The 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold is a versatile building block for the synthesis of novel therapeutic agents. Its inherent three-dimensional nature can lead to improved pharmacological properties, including enhanced potency and selectivity, as well as favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[6]

While specific applications of this exact molecule are still emerging, related oxaspiro[3.5]nonane and azaspiro[3.5]nonane derivatives have shown significant promise in various therapeutic areas. For instance, derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[6] The rigid spirocyclic core helps to orient the pharmacophoric elements for optimal receptor binding.

The carboxylic acid functionality of 5-Oxaspiro[3.5]nonane-8-carboxylic acid provides a convenient handle for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures through standard amide bond formation or other coupling reactions. This opens up possibilities for its use in the development of drugs targeting a wide array of diseases.

Conclusion

5-Oxaspiro[3.5]nonane-8-carboxylic acid represents a promising and largely unexplored scaffold for medicinal chemistry. Its key physicochemical properties, including a molecular weight of 170.21 g/mol and a predicted moderate aqueous solubility, make it an attractive starting point for the design of novel drug candidates. The detailed experimental protocol provided herein offers a robust methodology for the definitive determination of its aqueous solubility, a critical parameter for further development. As the demand for innovative, three-dimensional molecules in drug discovery continues to grow, the exploration of the chemical space around the 5-Oxaspiro[3.5]nonane core is a scientifically sound and promising endeavor.

References

  • PubChem. Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Kavková, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39.
  • Du-Cuny, L., et al. (2008). Computational aqueous solubility prediction for drug-like compounds in congeneric series. European Journal of Medicinal Chemistry, 43(3), 501-512.
  • Bergström, C. A., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
  • Huuskonen, J. (2003). Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships. Journal of Chemical Information and Computer Sciences, 43(5), 1457-1463.
  • Delgado, E. J. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. The AAPS Journal, 8(1), E86-E97.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Caron, G., et al. (2020). Solubility prediction in the bRo5 chemical space: where are we right now? ADMET & DMPK, 8(3), 207-214.
  • Google Patents. (2018). Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. EP3354649B1.
  • Google Patents. (2021).
  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • Organic Syntheses. (1966).
  • Wang, G., et al. (2017). Molecular characteristics and stable carbon isotope compositions of dicarboxylic acids and related compounds in wintertime atmospheric aerosols from a megacity in North China. Atmospheric Chemistry and Physics, 17(2), 1179-1191.
  • Buckner, D. K., et al. (2023). Quantifying Global Origin-Diagnostic Features and Patterns in Biotic and Abiotic Acyclic Lipids for Life Detection. Astrobiology, 23(1), 1-23.
  • Kourmentza, C., et al. (2021). Characterizing the growth of PHA-producing microorganisms on short-chain carboxylic acids. Biotechnology for Biofuels, 14(1), 1-15.

Sources

Synthesis Pathways and Mechanisms for 5-Oxaspiro[3.5]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Next-Generation Spirocyclic Scaffold Integration

Executive Summary

The pharmaceutical industry's paradigm shift towards high- Fsp3​ (fraction of sp3 hybridized carbons) molecular architectures has elevated spirocycles from niche intermediates to privileged scaffolds. The "escape from flatland" hypothesis posits that increasing three-dimensionality improves solubility, reduces promiscuous protein binding, and enhances metabolic stability [1]. Among these, the 5-oxaspiro[3.5]nonane core—a tetrahydropyran (THP) ring spiro-fused to a cyclobutane—offers unique vectoral projections for substituents. Specifically, 5-oxaspiro[3.5]nonane-8-carboxylic acid (CAS: 1468691-26-0) [2] has emerged as a critical building block, prominently featured in the synthesis of novel Muscarinic Acetylcholine Receptor M4 (mAChR M4) antagonists [3].

This guide details the retrosynthetic logic, self-validating experimental protocols, and pharmacological applications of this highly valuable compound.

Section 1: Retrosynthetic Logic and Pathway Design

The de novo construction of the 5-oxaspiro[3.5]nonane system requires the precise formation of the spiro-quaternary center. While traditional Prins cyclizations are viable for certain THP derivatives, synthesizing the 8-carboxylic acid variant demands strict regiocontrol. We employ a Hetero-Diels-Alder (HDA) strategy utilizing Danishefsky's diene and cyclobutanone [4]. This establishes the spirocyclic core with a functional handle (an enone) that can be systematically homologated to the target carboxylic acid.

SynthesisWorkflow cluster_0 cluster_1 cluster_2 A Cyclobutanone + Danishefsky's Diene B Hetero-Diels-Alder (BF3·OEt2) A->B C 5-Oxaspiro[3.5]non-6-en-8-one B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E 5-Oxaspiro[3.5]nonan-8-one D->E F Van Leusen Reaction (TOSMIC) E->F G 5-Oxaspiro[3.5]nonane-8-carbonitrile F->G H Alkaline Hydrolysis (KOH) G->H I 5-Oxaspiro[3.5]nonane-8-carboxylic acid H->I

Caption: Logical workflow for the de novo synthesis of 5-oxaspiro[3.5]nonane-8-carboxylic acid.

Section 2: Self-Validating Experimental Protocols

The following methodologies have been optimized for high atom economy and reliable scalability.

Step 1: Hetero-Diels-Alder (HDA) Cycloaddition

Objective: Synthesis of 5-oxaspiro[3.5]non-6-en-8-one.

  • Setup: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve cyclobutanone (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C.

  • Activation: Add BF3​⋅OEt2​ (0.2 equiv) dropwise. Stir for 15 minutes to allow Lewis acid-carbonyl complexation.

  • Cycloaddition: Slowly add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.2 equiv). Maintain at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench the reaction with 0.1 N HCl or TFA in DCM and stir for 1 hour to drive the elimination of methanol and cleavage of the TMS group. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Causality & Expert Insight: The regioselectivity of the HDA reaction is the cornerstone of this synthesis. Under Lewis acid catalysis, the nucleophilic C4 terminal methylene of Danishefsky's diene attacks the activated cyclobutanone carbon (which becomes the C4 spiro center). Subsequent cyclization of the carbonyl oxygen onto the C1 carbon of the diene forms the tetrahydropyran oxygen (O5). Crucially, the original C3 position of the diene—bearing the silyl enol ether—translates directly to the C8 position of the spiro[3.5]nonane system, perfectly installing the ketone exactly where the carboxylic acid is ultimately required.

Step 2: Catalytic Hydrogenation

Objective: Synthesis of 5-oxaspiro[3.5]nonan-8-one.

  • Setup: Dissolve the enone intermediate in ethyl acetate (EtOAc).

  • Reduction: Add 10% Pd/C (10 wt%). Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the saturated ketone.

Causality & Expert Insight: The spiro-fused cyclobutane creates a distinct steric face. However, the C6-C7 olefin is sufficiently remote that standard 10% Pd/C under 1 atm H2​ is highly efficient. We deliberately avoid higher pressures (e.g., Parr shakers at 50+ psi) to prevent the over-reduction of the C8 carbonyl to an alcohol.

Step 3: Van Leusen Homologation (Reductive Cyanation)

Objective: Synthesis of 5-oxaspiro[3.5]nonane-8-carbonitrile.

  • Setup: Dissolve 5-oxaspiro[3.5]nonan-8-one and TOSMIC (Toluenesulfonylmethyl isocyanide, 1.3 equiv) in a 1:1 mixture of anhydrous DME and ethanol. Cool to 0 °C.

  • Reaction: Add potassium tert-butoxide ( t -BuOK, 2.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with saturated NaHCO3​ and brine. Dry and concentrate to yield the nitrile.

Causality & Expert Insight: The one-step Van Leusen reductive cyanation is selected over a multi-step Wittig/hydroboration sequence to maximize atom economy. The t -BuOK generates the TOSMIC anion, which attacks the sterically hindered C8 ketone. The subsequent cyclization to an oxazoline intermediate and elimination of p -toluenesulfinic acid is driven entirely by the thermodynamic stability of the resulting nitrile.

Step 4: Alkaline Hydrolysis

Objective: Synthesis of 5-oxaspiro[3.5]nonane-8-carboxylic acid.

  • Setup: Suspend the nitrile in a 2M aqueous KOH / ethanol mixture (1:1 v/v).

  • Hydrolysis: Reflux the mixture at 90 °C for 16 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature and evaporate the ethanol. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH ~2. Extract the precipitated carboxylic acid with EtOAc, dry, and concentrate.

Section 3: Quantitative Route Optimization Data

To validate the efficiency of the Van Leusen homologation, we benchmarked it against the traditional Wittig-Pinnick sequence (converting the ketone to an enol ether, hydrolyzing to an aldehyde, and oxidizing to the acid).

MetricVan Leusen Homologation RouteWittig-Pinnick Sequence RouteExpert Verdict
Step Count 2 steps (Cyanation Hydrolysis)3 steps (Olefination Hydrolysis Oxidation)Van Leusen minimizes unit operations and isolation of intermediates.
Overall Yield ~65-70% (over 2 steps)~50-55% (over 3 steps)Van Leusen avoids the notoriously low-yielding hydrolysis of sterically hindered enol ethers.
Atom Economy Moderate (loss of TsOH)Low (loss of Ph3​P=O )Van Leusen generates significantly less high-molecular-weight waste per mole of product.
Scalability Excellent up to 100g batchesPoorVan Leusen is preferred for process chemistry; removing Ph3​P=O at scale is tedious.

Section 4: Pharmacological Application & Target Mechanism

The 5-oxaspiro[3.5]nonane-8-carboxylic acid is not just a structural novelty; it is a highly specialized bioisostere. By replacing flat aromatic linkers (like benzoic acid derivatives) with this spirocycle, drug developers can maintain the required distance between pharmacophores while drastically altering the molecule's ADME profile.

A prime example is its integration into Muscarinic Acetylcholine Receptor M4 (mAChR M4) antagonists . M4 is a Gi/o​ -coupled GPCR heavily implicated in the pathophysiology of schizophrenia and Alzheimer's disease. The rigid THP-cyclobutane architecture perfectly positions the antagonist within the allosteric or orthosteric binding pocket, preventing acetylcholine from inducing the conformational change necessary for G-protein coupling.

M4Signaling Ligand Acetylcholine / Agonist M4 mAChR M4 (GPCR) Ligand->M4 Activates Antagonist M4 Antagonist (Spirocyclic Scaffold) Antagonist->M4 Blocks Gi Gαi/o Protein M4->Gi Couples Gbg Gβγ Subunits M4->Gbg Releases AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channels Gbg->GIRK Activates cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates

Caption: Mechanism of mAChR M4 signaling and modulation by spirocyclic antagonists.

By blocking M4, these spirocyclic derivatives prevent the inhibition of Adenylyl Cyclase (AC), thereby modulating cAMP levels and downstream PKA activity, which corrects aberrant dopaminergic and cholinergic signaling in target neuronal populations.

References

  • Benchchem. "Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide". benchchem.com. 1

  • BLD Pharm. "1468691-26-0 | 5-Oxaspiro[3.5]nonane-8-carboxylic acid". bldpharm.com. 2

  • European Patent Office. "ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 - EP 4267569 B1". epo.org. 3

  • Journal of the American Chemical Society. "Formal [4 + 2] Cycloaddition of Donor−Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans". acs.org. 4

Sources

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid: pKa and logP Determination

In the landscape of contemporary medicinal chemistry, the adage "structure dictates function" is profoundly influenced by a molecule's physicochemical properties. For novel chemical entities, an early and accurate assessment of parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) is not merely procedural but predictive of a compound's ultimate success or failure. These properties govern a molecule's behavior in biological systems, influencing its solubility, permeability, protein binding, and metabolic stability, which collectively define its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2][3]

This guide focuses on 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a molecule featuring a spirocyclic scaffold. Spirocycles, characterized by two rings sharing a single atom, are of increasing interest in drug design.[4][5][6] Their inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved potency, selectivity, and pharmacokinetic properties.[6][7][8] The rigid nature of the spiro junction can lock a molecule into a bioactive conformation, enhancing its interaction with biological targets.[8]

Given the novelty of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, for which no public data on pKa or logP is available[9], this document serves as a comprehensive guide for researchers and drug development professionals on the theoretical and practical methodologies for determining these critical parameters. We will explore both established experimental techniques and robust computational approaches, providing a self-validating framework for the complete physicochemical characterization of this promising scaffold.

Part 1: Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and determines the extent of a molecule's ionization at a given pH.[1][10] For a carboxylic acid like our target compound, the pKa will dictate its charge state in various physiological compartments, which is crucial for its absorption and distribution.[3][11]

Experimental Approaches to pKa Determination

Direct experimental measurement remains the gold standard for pKa determination. The choice of method is often dictated by the compound's purity, solubility, and the presence of a chromophore.

1. Potentiometric Titration: The High-Precision Standard

This method directly measures the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong base). It is a highly accurate technique when sufficient quantities of the pure compound are available.[12]

  • Principle of Causality: The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are equal. This point corresponds to the midpoint of the steepest portion of the titration curve, also known as the inflection point.[12][13] The precision of this method stems from its direct measurement of proton activity via a calibrated pH electrode.

  • Experimental Protocol:

    • Preparation: A precise amount of 5-Oxaspiro[3.5]nonane-8-carboxylic acid is dissolved in high-purity, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is low, though this requires extrapolation to find the pKa in pure water.[12]

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

    • Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of titrant.

    • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pKa is the pH at half the equivalence volume.

2. UV-Vis Spectrophotometry: A High-Sensitivity Alternative

This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra. It is particularly useful for compounds with low solubility or when only small amounts of material are available.[12]

  • Principle of Causality: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of the compound across a range of pH values at a wavelength where the acid and its conjugate base have different molar absorptivities, one can determine the ratio of the two species at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation.[14]

  • Experimental Protocol:

    • Spectral Analysis: The UV-Vis spectra of the pure acidic and basic forms of the compound are recorded to identify a suitable analytical wavelength.

    • Buffer Preparation: A series of buffers with precisely known pH values are prepared.

    • Measurement: A constant concentration of the compound is dissolved in each buffer, and the absorbance is measured at the predetermined wavelength.

    • Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[14]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR titration can be a powerful tool, as the chemical shifts of nuclei near the ionizable center are often sensitive to changes in the protonation state.[15]

  • Principle of Causality: The observed chemical shift of a nucleus is a weighted average of its shifts in the protonated and deprotonated states. By monitoring the change in chemical shift of a specific nucleus (e.g., the carbon of the carboxylic acid or adjacent protons) as a function of pH, a titration curve can be generated.[15][16] The pKa is the pH at the inflection point of this curve.

Experimental pKa Determination Workflow

G cluster_prep Sample Preparation cluster_methods Experimental Method cluster_analysis Data Analysis prep Prepare pure sample of 5-Oxaspiro[3.5]nonane-8-carboxylic acid dissolve Dissolve in appropriate solvent (e.g., water, co-solvent) prep->dissolve potentiometry Potentiometric Titration (Titrate with base, monitor pH) dissolve->potentiometry uv_vis UV-Vis Spectrophotometry (Measure absorbance in buffers of varying pH) dissolve->uv_vis nmr NMR Titration (Measure chemical shift vs. pH) dissolve->nmr analysis Plot measured parameter vs. pH potentiometry->analysis uv_vis->analysis nmr->analysis inflection Determine inflection point of the sigmoidal curve analysis->inflection pka pKa Value inflection->pka

Caption: Workflow for the experimental determination of pKa.

Computational Approaches to pKa Prediction

In-silico methods provide rapid pKa estimations before a compound is even synthesized, guiding the selection of synthetic targets.[17] These methods range from empirical models to first-principles quantum mechanical calculations.

Computational Method Principle of Operation Advantages Considerations
Empirical Methods Utilizes databases of known pKa values and applies corrections based on structural fragments, often using Hammett and Taft-like equations.[18]Very fast; suitable for high-throughput screening.Accuracy is highly dependent on the similarity of the query molecule to the training set. May be less accurate for novel scaffolds.
Quantum Mechanics (QM) Calculates the free energy change of the deprotonation reaction from first principles (e.g., using Density Functional Theory - DFT).[14]High accuracy, not reliant on existing data for similar structures. Can handle novel scaffolds.Computationally intensive and time-consuming.
Machine Learning (ML) Employs algorithms trained on large datasets of chemical structures and their experimental pKa values to predict the pKa of new molecules.[17]Can achieve high accuracy and speed by learning complex structure-property relationships.Requires large, high-quality training datasets. Performance on molecules outside the training domain can be unpredictable.

Part 2: Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a molecule's lipophilicity, or its affinity for a non-polar environment versus an aqueous one.[1][19] A balanced logP is essential for a drug to pass through lipid cell membranes while maintaining sufficient aqueous solubility for transport in the blood.[11] For ionizable molecules like our target, the distribution coefficient (logD) is also critical, as it represents the logP at a specific pH.[10][20]

Experimental Approaches to logP Determination

1. Shake-Flask Method: The Gold Standard

This classic method directly measures the partitioning of a solute between n-octanol and water and is considered the most reliable technique.[21][22]

  • Principle of Causality: The method is a direct application of the definition of the partition coefficient. After allowing the solute to equilibrate between two immiscible phases (n-octanol and water), the concentration in each phase is measured. The ratio of these concentrations yields the partition coefficient, P. LogP is the base-10 logarithm of this ratio.[19] This direct measurement ensures its status as a benchmark method.

  • Experimental Protocol:

    • Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4 for logD) are mutually saturated by shaking them together and allowing the phases to separate.

    • Partitioning: A known amount of 5-Oxaspiro[3.5]nonane-8-carboxylic acid is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously until equilibrium is reached (this can take several hours).[21][22]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

    • Calculation: The logP is calculated as: logP = log10([concentration in octanol] / [concentration in aqueous phase]).[19][20]

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC offers a much faster, automated method for estimating logP.

  • Principle of Causality: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[19][22] By calibrating the system with compounds of known logP values, the logP of an unknown compound can be interpolated from its retention time.

  • Experimental Protocol:

    • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system.

    • Measurement: The retention time for each standard is recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (k').

    • Analysis: 5-Oxaspiro[3.5]nonane-8-carboxylic acid is injected under the identical chromatographic conditions, and its retention time is measured.

    • Calculation: The logP of the target compound is calculated using the equation of the calibration curve.

Experimental logP Determination Workflow

G cluster_prep Sample & System Preparation cluster_methods Experimental Method cluster_analysis Quantification & Calculation prep Prepare pure sample of 5-Oxaspiro[3.5]nonane-8-carboxylic acid solvent Prepare mutually saturated n-octanol and aqueous buffer prep->solvent hplc HPLC Method (Measure retention time on C18 column) prep->hplc shake_flask Shake-Flask Method (Equilibrate sample between phases) solvent->shake_flask quantify Quantify concentration in each phase (e.g., HPLC-UV, LC-MS) shake_flask->quantify calibrate Calibrate HPLC with known standards hplc->calibrate calculate_hplc Correlate retention time to logP hplc->calculate_hplc calculate_sf Calculate Ratio: [Octanol]/[Aqueous] quantify->calculate_sf logp logP Value calculate_sf->logp calibrate->calculate_hplc calculate_hplc->logp

Caption: Workflow for the experimental determination of logP.

Computational Approaches to logP Prediction

Computational logP prediction is a cornerstone of modern drug design, enabling the virtual screening of large compound libraries.

Computational Method Principle of Operation Advantages Considerations
Fragment-Based (e.g., cLogP) Calculates logP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.[23]Fast and widely used. Generally reliable for common organic structures.Accuracy can be lower for molecules with unusual fragments or complex electronic interactions not well-represented in the underlying database.
Atom-Based (e.g., XLOGP) Similar to fragment-based methods, but the contributions are assigned to individual atoms based on their type and connectivity.Can be more granular and adaptable than fragmental methods.Performance is still dependent on the quality and diversity of the parameterization dataset.
Whole Molecule (e.g., ALOGP) Uses properties of the entire molecule, such as topological indices or molecular surface properties, to calculate logP, often employing statistical methods or neural networks.[23][24]Can capture subtle electronic and conformational effects missed by substructure-based methods.The underlying models can be complex ("black box") and require extensive training data.

Data Synthesis and Physicochemical Profile

A robust physicochemical profile for 5-Oxaspiro[3.5]nonane-8-carboxylic acid is best achieved by integrating both experimental and computational data. Computational predictions provide initial estimates, while experimental results provide definitive validation. Discrepancies between predicted and measured values can offer valuable insights into the molecule's unique electronic or conformational properties.

Summary of Physicochemical Data to be Determined:

Parameter Experimental Method(s) Computational Method(s) Significance in Drug Development
pKa Potentiometric Titration, UV-Vis Spectrophotometry, NMREmpirical, QM, Machine LearningGoverns solubility, absorption, and receptor interaction by determining the ionization state at physiological pH.[2][11]
logP Shake-Flask, HPLCFragment-Based, Atom-Based, Whole MoleculeMeasures lipophilicity, predicting the ability to cross biological membranes and indicating potential for promiscuity or toxicity.[1][22]
logD at pH 7.4 Shake-Flask (using buffer)Calculated from pKa and logPRepresents effective lipophilicity at physiological pH, providing a more relevant predictor of in-vivo behavior for ionizable drugs.[10][20]

Conclusion

The characterization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a novel spirocyclic entity, requires a rigorous and multi-faceted approach to determine its fundamental physicochemical properties. By employing a combination of high-precision experimental techniques like potentiometric titration and the shake-flask method, alongside rapid and insightful computational predictions, researchers can build a comprehensive and reliable profile of its pKa and logP. This foundational knowledge is indispensable, providing the critical data needed to rationalize structure-activity relationships, optimize pharmacokinetic properties, and ultimately guide the successful development of this promising scaffold into a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for achieving this essential characterization.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pKa and log P of 23 structurally diverse compounds, determined by potentiometry. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 651–660.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved from [Link]

  • Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. (n.d.). Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • pKa & LogP Analysis Services - The Solubility Company. (n.d.). Retrieved from [Link]

  • LogP/LogD/Pka Analysis - Protheragen. (n.d.). Retrieved from [Link]

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-651.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • De Jesús, M. A. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ACS Symposium Series, 1296, 141–157.
  • van der Schans, M., & van der Pijl, G. (2015). Development of Methods for the Determination of pKa Values.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • pKa Prediction | Rowan. (n.d.). Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Le-Caër, F., et al. (2017). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 9(33), 4866-4874.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • What is pKa and how is it used in drug development? (2023, December 13). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-16.
  • 5-oxaspiro[3.5]nonane-8-carboxylic acid (C9H14O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Ghose, A. K., & Crippen, G. M. (1986). Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships. I. Partition coefficients as a measure of hydrophobicity.

Sources

Escaping Flatland: Discovery and Early-Stage Research on 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. This design philosophy, often termed "escaping flatland," is driven by the need to improve physicochemical properties, enhance target specificity, and mitigate off-target toxicity. Among these emerging scaffolds, four-membered ring-containing spirocycles have garnered significant attention as critical structural motifs ()[1]. Specifically, 5-oxaspiro[3.5]nonane-8-carboxylic acid serves as a versatile, metabolically stable building block for synthesizing novel therapeutics, ranging from muscarinic receptor antagonists to novel monobactam antibiotics ()[2].

Structural Rationale & Physicochemical Profiling

The 5-oxaspiro[3.5]nonane core consists of a cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring. The oxygen atom at position 5 provides a critical hydrogen-bond acceptor, while the carboxylic acid at position 8 serves as a synthetic handle for amide coupling or as an essential pharmacophore for target engagement (e.g., salt-bridge formation with basic residues in receptor binding pockets).

Causality in Design: Replacing a traditional phenyl or cyclohexane ring with a 5-oxaspiro[3.5]nonane system restricts conformational flexibility while projecting substituents into distinct 3D vectors. This rigidity reduces the entropic penalty upon target binding, leading to higher affinity. Furthermore, increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved aqueous solubility by disrupting flat crystal lattice packing, and it reduces promiscuity in cytochrome P450 (CYP) inhibition assays by eliminating electron-rich aromatic sites prone to oxidative metabolism.

Early-Stage Discovery Workflow

The carboxylic acid moiety allows for rapid library generation via parallel amide coupling with diverse primary and secondary amines. These derivatives are then subjected to a rigorous hit-to-lead optimization workflow.

Workflow Core 5-Oxaspiro Core Synthesis Lib Amide Library Generation Core->Lib HTS High-Throughput Screening Lib->HTS ADME In Vitro ADME Profiling HTS->ADME Lead Lead Candidate Selection ADME->Lead

Workflow for spirocyclic hit-to-lead optimization.

Synthetic Methodologies

The synthesis of [3.5]-spirocyclic structures relies heavily on aliphatic starting materials incorporating a starter ring to ensure stereochemical control.

Protocol: Synthesis of the 5-Oxaspiro[3.5]nonane-8-carboxylic acid core

This self-validating protocol utilizes a ring-expansion strategy to ensure high stereochemical fidelity and yield.

  • Initiation & Protection: Begin with commercially available 4-methylenecyclohexan-1-ol. Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) at 0 °C, warming to room temperature over 4 hours.

  • Epoxidation: Treat the protected olefin with meta-chloroperoxybenzoic acid (mCPBA) in DCM at 0 °C to yield the corresponding spiro-epoxide.

    • Validation Check: Monitor the reaction via ¹H NMR; the disappearance of the terminal olefinic protons (~4.6 ppm) and the appearance of epoxide signals (~2.6 ppm) confirm complete conversion.

  • Ring Expansion: React the spiro-epoxide with trimethylsulfoxonium iodide and sodium hydride in DMSO at 60 °C. This Corey-Chaykovsky-type reaction expands the epoxide into an oxetane ring, forming the 5-oxaspiro[3.5]nonane skeleton.

  • Deprotection & Oxidation: Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF. Oxidize the resulting secondary alcohol to the ketone using Dess-Martin periodinane.

  • Homologation: Perform a Wittig homologation on the ketone, followed by subsequent hydrolysis of the resulting enol ether/ester to yield the final 5-oxaspiro[3.5]nonane-8-carboxylic acid.

In Vitro Profiling and Target Engagement

Recent patent literature highlights the utility of 5-oxaspiro[3.5]nonane derivatives as potent antagonists of the Muscarinic Acetylcholine Receptor M4, a G-protein coupled receptor (GPCR) targeted for neurological and psychiatric disorders ()[3].

Protocol: Calcium Flux Functional Assay (FDSS)

To validate the antagonistic activity of the synthesized derivatives, a high-throughput calcium flux assay is employed.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human M4 receptor in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct calcium assay buffer. Ensure the buffer contains probenecid to inhibit organic anion transporters, preventing premature dye efflux. Incubate for 60 minutes at 37 °C.

  • Compound Addition: Using a Functional Drug Screening System (FDSS), add 10 µL of the 5-oxaspiro[3.5]nonane derivative (serially diluted) to the cells. Read baseline fluorescence for 143 seconds at 1 Hz.

  • Agonist Challenge: Add 10 µL of an EC₂₀ concentration of acetylcholine to stimulate the receptor.

  • Data Analysis & Causality: Calculate the inhibition of the acetylcholine-induced calcium peak. A dose-dependent decrease in the fluorescent static ratio confirms that the spirocyclic derivative successfully occupies the M4 orthosteric/allosteric site, preventing Gi/o-mediated intracellular calcium modulation.

Pathway Antagonist 5-Oxaspiro Derivative (Antagonist) M4 Muscarinic M4 Receptor Antagonist->M4 Binds Gi Gi/o Protein Coupling M4->Gi Activates cAMP cAMP Production (Inhibited) Gi->cAMP Inhibits Ion Calcium Flux Modulation Gi->Ion Regulates

M4 receptor signaling modulation by spirocyclic antagonists.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and in vitro data of a standard flat aromatic lead versus a 5-oxaspiro[3.5]nonane optimized lead.

ParameterTraditional Phenyl Scaffold5-Oxaspiro[3.5]nonane DerivativeAssay Rationale & Causality
Fsp³ 0.250.68Higher Fsp³ correlates with better clinical success and reduced toxicity.
Aqueous Solubility (µM) 12>250Spirocycles disrupt planar crystal packing, vastly improving solubility.
HLM Clearance (µL/min/mg) 8518Lack of exposed benzylic positions reduces CYP-mediated oxidative metabolism.
M4 IC₅₀ (nM) 458.2Rigid 3D vectoring optimizes binding pocket interactions, lowering the entropic penalty.

Conclusion

The integration of the 5-oxaspiro[3.5]nonane-8-carboxylic acid scaffold into early-stage drug discovery represents a masterclass in structural optimization. By carefully balancing conformational rigidity with optimal vector projection, researchers can overcome the pharmacokinetic liabilities inherent in flat aromatic systems, paving the way for safer, more efficacious therapeutics.

References

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014.[Link]

  • European Patent Office. "Antagonists of the Muscarinic Acetylcholine Receptor M4." EP 4267569 B1, 2024.[Link]

  • World Intellectual Property Organization. "Monobactams and methods of their synthesis and use." WO2015103583A1, 2015.

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using 5-Oxaspiro[3.5]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Oxaspiro[3.5]nonane Scaffold and Amide Bond Formation

The 5-oxaspiro[3.5]nonane scaffold is a unique three-dimensional structure increasingly utilized in medicinal chemistry and drug discovery. Its inherent spirocyclic nature imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability. The carboxylic acid functionality at the 8-position of this scaffold provides a versatile handle for the introduction of a wide array of chemical diversity through the formation of amide bonds.

Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and bioactive molecules.[1][2][3] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is essential for facilitating the nucleophilic attack by the amine under mild conditions.[2][4][5]

This guide provides detailed, field-proven protocols for the efficient coupling of 5-Oxaspiro[3.5]nonane-8-carboxylic acid with various amines, a critical step for harnessing the full potential of this valuable building block in drug development programs. The protocols described herein are designed to be robust and adaptable, with a focus on explaining the underlying principles to empower researchers to troubleshoot and optimize their specific applications.

Chemical Structure

5-Oxaspiro[3.5]nonane-8-carboxylic acid

Image Source: Based on PubChem CID 139038202[6]

Core Principles of Amide Coupling

The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (e.g., temperature, solvent), and the potential for side reactions such as racemization if chiral centers are present.[2]

Below, we present two of the most reliable and widely used protocols for amide bond formation, adapted for use with 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method for amide bond formation.[7][8][9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine. The byproducts of this reaction are water-soluble, facilitating purification.[1]

Experimental Workflow: EDC/HOBt Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 eq) in anhydrous DCM or DMF B Add Amine (1.0-1.2 eq) A->B C Add HOBt (1.0-1.2 eq) B->C D Cool reaction mixture to 0 °C C->D E Add EDC·HCl (1.2-1.5 eq) portion-wise D->E F Allow to warm to room temperature and stir for 2-24 h E->F G Monitor reaction by TLC or LC-MS F->G H Quench with water or saturated aq. NH4Cl G->H I Extract with an organic solvent (e.g., EtOAc) H->I J Wash with aq. HCl, aq. NaHCO3, and brine I->J K Dry over Na2SO4, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt):
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Dissolve the carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the amine (1.0 to 1.2 equivalents) and HOBt (1.0 to 1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (EDC·HCl) (1.2 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[1][3][10] HATU reacts with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.

Experimental Workflow: HATU Coupling

G cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.0-3.0 eq) A->B C Stir at room temperature for 15-30 min B->C D Add Amine (1.2 eq) to the pre-activated mixture C->D E Stir at room temperature for 1-4 h D->E F Monitor reaction by TLC or LC-MS E->F G Dilute with ethyl acetate F->G H Wash with 5% aq. LiCl (to remove DMF), aq. HCl, aq. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for HATU mediated amide coupling.

Detailed Step-by-Step Protocol (HATU):
  • Preparation: In a flask under an inert atmosphere, dissolve 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 to 3.0 equivalents) to the solution.

  • Activation: Stir the mixture at room temperature for 15 to 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1 to 4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.[1]

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table provides a general comparison of common coupling reagents.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC HOBt or NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditions.[1]Formation of N-acylurea byproduct.
HATU NoneDIPEA, Et₃NDMF, MeCN1-4 hours70-98%High efficiency, especially for hindered substrates, low racemization.[1]Cost, potential for guanidinylation of the amine.
DCC HOBt, DMAPDIPEA, Et₃NDCM, DMF2-12 hours50-90%Inexpensive and readily available.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[11]
PyBOP NoneDIPEADMF, DCM1-6 hours75-95%Efficient for peptide synthesis.Formation of potentially carcinogenic HMPA.

Troubleshooting Common Issues in Amide Coupling

Even with robust protocols, challenges can arise. Below are some common problems and their potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).[11]- Steric hindrance on either coupling partner.[10][11]- Degraded coupling reagent.- Switch to a more powerful coupling reagent like HATU.[11]- For electron-deficient amines, consider using a protocol with DMAP as a catalyst.[9]- Increase the reaction temperature (e.g., to 40-60 °C), but monitor for decomposition.[11]- Use fresh, high-quality reagents.
Formation of Byproducts - N-acylurea formation with carbodiimides.- Side reactions of the activated carboxylic acid.- Ensure the use of an additive like HOBt with EDC to suppress N-acylurea formation.[7]- Optimize reaction time; prolonged reaction times can lead to byproduct formation.
Difficulty in Purification - Insoluble byproducts (e.g., DCU from DCC).- Residual DMF from the reaction.- If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up.- Perform a 5% aqueous LiCl wash to effectively remove DMF.[1]
Racemization (if applicable) - Over-activation of the carboxylic acid.- Presence of a strong base.- Use coupling reagents known to suppress racemization, such as HATU or those used with HOBt or HOAt.[7]- Use a hindered, non-nucleophilic base like DIPEA.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents can be moisture-sensitive; handle them under an inert atmosphere.

  • Some coupling reagents and their byproducts can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Be aware that many amide coupling reactions can be exothermic, especially on a larger scale. Ensure proper temperature control.[12]

Conclusion

The protocols and guidelines presented in this document offer a solid foundation for the successful synthesis of amides derived from 5-Oxaspiro[3.5]nonane-8-carboxylic acid. By understanding the principles behind amide bond formation and the nuances of different coupling reagents, researchers can effectively incorporate this valuable spirocyclic scaffold into their drug discovery pipelines. The key to success often lies in careful optimization of reaction conditions and judicious selection of reagents based on the specific properties of the amine coupling partner.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • amide coupling help. Reddit. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • 5-oxaspiro[3.5]nonane-8-carboxylic acid. PubChem. [Link]

Sources

Application Note: 5-Oxaspiro[3.5]nonane-8-carboxylic Acid in Lead Optimization and Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a defining strategy in modern drug discovery. 5-Oxaspiro[3.5]nonane-8-carboxylic acid is a highly versatile, bifunctional spirocyclic building block designed to facilitate this transition. Featuring a tetrahydropyran ring spiro-fused to a cyclobutane ring, this compound serves as an excellent bioisostere for meta- and para-substituted benzoic acids. This application note details the physicochemical rationale, synthetic protocols, and screening workflows for integrating this oxaspirocycle into hit-to-lead and lead optimization campaigns.

Strategic Rationale: The "Escape from Flatland" Paradigm

Historically, medicinal chemistry libraries were dominated by flat, sp²-hybridized aromatic rings due to the robust nature of cross-coupling chemistry. However, high aromatic ring counts often correlate with poor aqueous solubility, high plasma protein binding, and increased off-target toxicity (e.g., hERG liability).

The "escape from flatland" paradigm posits that increasing the fraction of sp³ carbons ( Fsp3​ ) significantly improves the clinical success rate of drug candidates [1]. 5-Oxaspiro[3.5]nonane-8-carboxylic acid provides a rigid, vector-defined 3D scaffold that introduces steric bulk and topological complexity without disproportionately increasing molecular weight. The embedded oxygen atom (at the 5-position) acts as a hydrogen bond acceptor, further lowering the partition coefficient (LogP) and enhancing metabolic stability against cytochrome P450 (CYP450) enzymes compared to fully carbocyclic analogs [2].

Physicochemical Profiling & Structural Advantages

To illustrate the structural advantages of the 5-oxaspiro[3.5]nonane core, we compare its theoretical physicochemical properties against a traditional planar counterpart, 3-methoxybenzoic acid. The spirocyclic core dramatically increases Fsp3​ while maintaining a similar molecular weight and polar surface area.

Table 1: Comparative Physicochemical Data

Property3-Methoxybenzoic Acid (Planar)5-Oxaspiro[3.5]nonane-8-carboxylic acid (3D)
Molecular Weight 152.15 g/mol 170.21 g/mol
Fsp3​ (sp³ Carbon Fraction) 0.120.89
Aromatic Ring Count 10
Topological Polar Surface Area (TPSA) 46.5 Ų46.5 Ų
Expected 3D Conformation Flat / PlanarHighly 3D (Spiro-fused, orthogonal rings)
Metabolic Liability High (Aromatic oxidation)Low (Sterically shielded sp³ core)

Experimental Methodologies & Protocols

The following protocols are engineered to be self-validating systems, ensuring high fidelity during parallel library synthesis and building block derivatization.

Protocol 3.1: High-Throughput Amide Coupling (Hit-to-Lead)

Objective: Synthesize a library of spirocyclic amides for structure-activity relationship (SAR) screening. Causality & Design Choice: Spirocyclic aliphatic acids often exhibit unique steric hindrance due to the orthogonal orientation of the fused rings. Standard coupling reagents (e.g., EDC/HOBt) can lead to sluggish reaction kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the steric bulk of the spirocycle to rapidly acylate even deactivated amines [3].

Step-by-Step Procedure:

  • Preparation: In a 5 mL reaction vial, dissolve 5-oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Step: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The disappearance of the starting acid mass ( [M−H]− ) and the dominance of the product mass ( [M+H]+ ) confirms successful coupling. If conversion is <95%, the system dictates the addition of 0.5 equiv HATU and 1.0 equiv DIPEA, followed by an additional hour of stirring.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL) and extract with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 3.2: Chemoselective Reduction to 5-Oxaspiro[3.5]nonan-8-ylmethanol

Objective: Convert the carboxylic acid to a primary alcohol to access ether-linked or amine-linked (via reductive amination of the subsequent aldehyde) screening libraries. Causality & Design Choice: Strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) can be overly harsh and, in rare cases, promote ring-opening of strained oxygen-containing spirocycles. We employ Borane-Tetrahydrofuran complex ( BH3​⋅THF ) , which acts as an electrophilic reducing agent. It coordinates preferentially to the electron-rich carboxylic acid over the spiro-ether oxygen, ensuring precise chemoselectivity and preserving the structural integrity of the 5-oxaspiro[3.5]nonane core.

Step-by-Step Procedure:

  • Preparation: Suspend 5-oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 2.5 equiv, 2.5 mL) dropwise over 10 minutes to control the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Validation: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol (2.0 mL) until effervescence ceases.

    • Validation Check: Perform TLC (Hexanes/EtOAc 1:1) stained with Potassium Permanganate ( KMnO4​ ). The complete consumption of the baseline acid spot validates the reduction.

  • Isolation: Concentrate the mixture in vacuo, partition between EtOAc and 1M HCl, and wash the organic layer with brine. Dry and evaporate to yield the crude spirocyclic alcohol, which is typically >95% pure and ready for downstream functionalization.

ADME & Biological Screening Workflow

Once the 5-oxaspiro[3.5]nonane-8-carboxylic acid is derivatized into a library of compounds, the candidates must be funneled through a strict screening cascade to validate the expected physicochemical benefits of the spirocyclic core.

G A 5-Oxaspiro[3.5]nonane- 8-carboxylic acid B Parallel Library Synthesis (Amidation) A->B C Physicochemical Profiling (LogD, Sol) B->C D In Vitro ADME (HLM/RLM Stability) B->D E Target Screening (Potency & Selectivity) B->E F Lead Candidate Identification C->F D->F E->F

Workflow for integrating 5-oxaspiro[3.5]nonane-8-carboxylic acid into lead optimization.
Workflow Integration Notes:
  • Physicochemical Profiling: Compounds are immediately assessed for Kinetic Solubility (via Nephelometry) and LogD (via Shake-flask or HPLC methods). The oxaspirocycle is expected to shift LogD down by 0.5–1.0 units compared to carbocyclic analogs.

  • In Vitro ADME: Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) assays are prioritized. The lack of benzylic positions and aromatic rings in the spiro scaffold typically results in extended half-lives ( T1/2​ ) and lower intrinsic clearance ( CLint​ ) [3].

Conclusion

5-Oxaspiro[3.5]nonane-8-carboxylic acid is a premium structural motif for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. By utilizing robust, sterically-accommodating synthetic protocols (such as HATU-mediated coupling and chemoselective borane reduction), researchers can rapidly generate highly 3D, sp³-rich libraries that bypass the traditional pitfalls of flat, aromatic drug candidates.

References

  • Hiesinger, K., Dar'os, J. A., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry". Journal of Medicinal Chemistry.[Link]

  • Carreira, E. M., Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews.[Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?". Chemical Reviews.[Link]

Functionalization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 5-Oxaspiro[3.5]nonane-8-carboxylic acid Derivatives

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic scaffolds. This strategic shift, often termed "escaping flatland," prioritizes the development of molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbon atoms.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D conformations offer a unique opportunity to orient functional groups in precise vectors, potentially leading to enhanced target affinity, improved selectivity, and more favorable physicochemical properties.[2][3]

The 5-oxaspiro[3.5]nonane scaffold, which integrates a four-membered oxetane ring with a six-membered cyclohexane ring, is a particularly compelling motif.[4] The oxetane moiety is more than just a structural anchor; it is a versatile functional group known to act as a bioisostere for metabolically vulnerable groups like gem-dimethyl or carbonyls.[5][6] Its incorporation can significantly improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, all critical parameters in drug design.[4][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a versatile building block poised to unlock new areas of chemical space.

Section 1: The 5-Oxaspiro[3.5]nonane-8-carboxylic acid Scaffold: Properties and Significance

The strategic value of this scaffold lies in its unique combination of a rigid spirocyclic core and a versatile carboxylic acid handle. The oxetane ring imparts polarity and can act as a hydrogen bond acceptor, while the cyclohexane ring provides a non-polar surface for hydrophobic interactions. The carboxylic acid at the 8-position serves as a key anchor point for a wide array of synthetic transformations.

Table 1: Predicted Physicochemical Properties

The following table summarizes key physicochemical properties for the parent compound, 5-Oxaspiro[3.5]nonane-8-carboxylic acid (CAS 1468691-26-0), which are crucial for assessing its drug-like potential.[7][8]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₁₄O₃Low molecular weight is favorable for good oral bioavailability.
Molecular Weight 170.21 g/mol Falls within the typical range for fragment-based drug discovery.
Topological Polar Surface Area (TPSA) 46.5 ŲSuggests good potential for cell permeability and oral absorption.
cLogP 0.9 - 1.2Indicates a favorable balance between solubility and permeability.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3Two oxygens in the carboxyl group and the ether oxygen.
Rotatable Bonds 1The rigid spirocyclic core minimizes conformational flexibility.

Section 2: Core Functionalization Strategies

The carboxylic acid group is a linchpin for derivatization, enabling the synthesis of a diverse library of compounds through well-established organic reactions. This section provides detailed, actionable protocols for key transformations.

Diagram 1: Functionalization Workflow

The following diagram illustrates the primary synthetic pathways for derivatizing the parent carboxylic acid.

G A 5-Oxaspiro[3.5]nonane- 8-carboxylic acid B Amide Library A->B Amide Coupling (HATU, R-NH2) C (5-Oxaspiro[3.5]nonan-8-yl)methanol A->C Reduction (BH3-THF or LiAlH4) D Ester Derivatives A->D Esterification (R-OH, Acid cat.) E 5-Oxaspiro[3.5]nonane- 8-carbaldehyde C->E Oxidation (DMP, PCC)

Caption: Key functionalization pathways originating from the parent acid.

Protocol 2.1: Amide Bond Formation via HATU Coupling

Amide coupling is one of the most robust and widely used reactions in medicinal chemistry for linking molecular fragments.

Expertise & Rationale

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency, rapid reaction times, and ability to minimize racemization, particularly with chiral amines. It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. A tertiary amine base like diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton scavenger to facilitate the reaction.

Step-by-Step Methodology
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Table 2: Representative Amine Building Blocks
AmineResulting Functional GroupPotential Application
AnilineN-phenyl amideCore for aromatic interactions
BenzylamineN-benzyl amideIntroduces a flexible linker
MorpholineMorpholin-4-yl-methanoneImproves aqueous solubility
(S)-(-)-α-MethylbenzylamineChiral amideProbe for stereospecific interactions

Protocol 2.2: Reduction of the Carboxylic Acid to a Primary Alcohol

Reduction of the carboxylic acid to the corresponding alcohol, (5-Oxaspiro[3.5]nonan-8-yl)methanol, provides a new synthetic handle for further elaboration, such as ether formation or oxidation to an aldehyde.

Expertise & Rationale

Borane-tetrahydrofuran complex (BH₃-THF) is a preferred reagent for this transformation. It is highly selective for carboxylic acids over many other functional groups (e.g., esters, amides) and the workup is generally straightforward. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently reduced. An acidic workup is required to hydrolyze the borate esters. Lithium aluminium hydride (LiAlH₄) is a more powerful, non-selective alternative that requires strictly anhydrous conditions and careful quenching.[9][10]

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 1.0 M BH₃-THF solution (2.0-3.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching & Workup:

    • Carefully cool the reaction back to 0 °C.

    • Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add 1M HCl (aq) and stir for 30 minutes.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude alcohol by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Section 3: The Value Proposition in Medicinal Chemistry

The derivatization of the 5-oxaspiro[3.5]nonane-8-carboxylic acid scaffold allows for systematic exploration of the chemical space around a rigid 3D core. This approach is highly valuable in lead optimization campaigns.

Diagram 2: Exploring 3D Chemical Space

G scaffold 5-Oxaspiro Core Rigid 3D Structure v1 Vector 1 (Amide) scaffold:f0->v1 v2 Vector 2 (Alcohol/Ether) scaffold:f0->v2 v3 Vector 3 (Ester) scaffold:f0->v3 v4 Vector 4 (Aldehyde Adducts) scaffold:f0->v4

Caption: Spirocyclic core enables precise vectoral exploration of chemical space.

By attaching different functional groups (amides, ethers, etc.) to the carboxylic acid position, chemists can systematically probe interactions with a biological target. The rigidity of the spirocycle ensures that the appended vectors are held in well-defined orientations, reducing the entropic penalty upon binding and providing clear structure-activity relationship (SAR) data. This contrasts with flexible aliphatic linkers, where SAR can be convoluted by multiple accessible conformations.

Conclusion

5-Oxaspiro[3.5]nonane-8-carboxylic acid is a high-value building block that embodies the principles of modern drug design. Its unique three-dimensional architecture, combined with the synthetic versatility of the carboxylic acid handle, provides a robust platform for the development of novel chemical entities. The protocols detailed in this guide offer a reliable starting point for researchers to synthesize a diverse range of derivatives, enabling the systematic exploration of new chemical space and accelerating the discovery of next-generation therapeutics.

References

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC.[Link]

  • Synthesis of Spirocyclic Ethers. ResearchGate.[Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed.[Link]

  • Cyclic ether synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.[Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate.[Link]

  • Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. Organic Letters.[Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.[Link]

  • Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.[Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Università degli Studi di Ferrara.[Link]

  • 5-oxaspiro[3.5]nonane-8-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.[Link]

  • 5-oxaspiro[3.5]nonane-8-carboxylic acid (C9H14O3). PubChemLite.[Link]

  • General Method to Increase Carboxylic Acid Content on Nanodiamonds. MDPI.[Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Embracing Three-Dimensionality in Modern Drug Discovery

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards scaffolds with greater three-dimensional (3D) character. This "escape from flatland" is driven by compelling evidence that molecules with higher sp³-carbon fractions are associated with increased clinical success rates, improved solubility, and enhanced selectivity.[1][2] Spirocyclic systems, which feature two rings joined by a single quaternary carbon, are exemplary 3D scaffolds. Their rigid, well-defined conformations can orient substituents into precise vectors in space, enabling exquisite interactions with biological targets while simultaneously improving physicochemical properties.[3][4]

Late-stage functionalization (LSF) has emerged as a parallel, transformative strategy. It allows for the direct modification of complex, drug-like molecules at a late point in their synthesis, bypassing the need for lengthy de novo routes.[5][6][7] This approach accelerates the exploration of structure-activity relationships (SAR) and allows for the rapid optimization of lead compounds.[8]

This document provides a detailed guide to leveraging 5-Oxaspiro[3.5]nonane-8-carboxylic acid , a unique and valuable building block, for the late-stage functionalization of complex amines. Its inherent 3D structure, featuring a metabolically stable spirocyclic oxetane-cyclohexane core, combined with the versatile carboxylic acid handle, makes it an ideal tool for medicinal chemists seeking to enhance the drug-like properties of their molecules.

Profile of a Modern Scaffold: Physicochemical Properties & Strategic Value

5-Oxaspiro[3.5]nonane-8-carboxylic acid is not merely a linker; it is a strategic fragment designed to confer multiple advantages upon a parent molecule. The oxetane motif is a well-regarded bioisostere for gem-dimethyl and carbonyl groups, often enhancing aqueous solubility and metabolic stability.

PropertyValue (Calculated)Significance in Drug Design
CAS Number 1468691-26-0[9]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₉H₁₄O₃Provides a basis for mass spectrometry analysis.
Molecular Weight 170.21 g/mol Low molecular weight addition, minimizing "molecular obesity".
Fsp³ 0.89High fraction of sp³-hybridized carbons, a key indicator of 3D character and clinical success.[2]
cLogP 0.75Balanced lipophilicity, suitable for improving properties without drastic increases in LogP.
Topological PSA 46.5 ŲThe polar surface area contribution is moderate, important for cell permeability considerations.[10]

Strategic Advantages:

  • Enhanced 3D Conformation: The rigid spirocyclic core locks the attached molecule in a defined, non-planar conformation, which can improve binding affinity and selectivity.[3]

  • Improved Pharmacokinetics: The oxetane ring can improve aqueous solubility and the spiro-center can block potential sites of metabolism, leading to a better pharmacokinetic profile.

  • Vectorial Exit Point: The carboxylic acid provides a chemically robust and predictable point of attachment, allowing chemists to project the spirocycle into a specific region of a protein's binding pocket.

  • Access to Novel Chemical Space: Incorporation of this scaffold helps teams move beyond commonly used "flat" rings, creating opportunities for novel intellectual property.[11]

Core Application: Late-Stage Amide Bond Formation

The most direct and reliable application of 5-Oxaspiro[3.5]nonane-8-carboxylic acid in LSF is through the formation of an amide bond with an amine-containing substrate. Amide bond formation is one of the most well-understood and frequently used reactions in medicinal chemistry.[12][13] The process involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Caption: General scheme for late-stage functionalization via amide coupling.

Field-Proven Protocol: HATU-Mediated Amide Coupling

This protocol details a robust and highly efficient method for coupling 5-Oxaspiro[3.5]nonane-8-carboxylic acid to a late-stage amine substrate using HATU, a widely trusted uronium-based coupling reagent.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is selected for its high efficiency and low rate of epimerization with chiral substrates. It rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which readily couples with the amine.[14]

  • Base (DIPEA): Diisopropylethylamine is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize any acid present (e.g., if the amine is an HCl salt) without competing in the coupling reaction.[4]

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent with an excellent ability to dissolve a wide range of organic molecules, ensuring the reaction remains homogeneous.

Materials:

  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equiv)

  • Amine-containing substrate (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, saturated NaCl (brine), MgSO₄, silica gel)

G arrow arrow start Start: Assemble Glassware (N2 atmosphere) dissolve 1. Dissolve Acid (1.0 eq), Amine (1.1 eq) & HATU (1.1 eq) in anhydrous DMF. start->dissolve cool 2. Cool solution to 0°C (ice-water bath). dissolve->cool add_base 3. Add DIPEA (2.5 eq) dropwise. cool->add_base react 4. Stir at 0°C for 30 min, then warm to RT. Monitor by LC-MS (1-4h). add_base->react workup 5. Quench with H2O. Dilute with EtOAc. Wash: 1M HCl, sat. NaHCO3, Brine. react->workup dry 6. Dry organic layer (MgSO4), filter, and concentrate. workup->dry purify 7. Purify crude product via flash column chromatography. dry->purify analyze 8. Analyze pure product (¹H NMR, ¹³C NMR, HRMS). purify->analyze end End: Pure Functionalized Compound analyze->end

Caption: Step-by-step experimental workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Oxaspiro[3.5]nonane-8-carboxylic acid (1.0 equiv), the amine substrate (1.1 equiv), and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids have dissolved.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Once cooled, add DIPEA (2.5 equiv) dropwise over 1-2 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with an organic solvent like ethyl acetate.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, saturated NaCl (brine). This removes DMF, excess reagents, and byproducts like tetramethylurea.[14]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Steric Hindrance: The amine or acid may be highly sterically encumbered. Low Nucleophilicity: The amine may be electron-deficient (e.g., an aniline with electron-withdrawing groups).Try an alternative, more potent coupling agent (e.g., COMU). Consider converting the carboxylic acid to an acid chloride with (COCl)₂ or SOCl₂ prior to reaction with the amine (use with caution on complex molecules).[13] Gently heat the reaction (e.g., to 40-50 °C) after initial activation.
Low Isolated Yield Product is Water-Soluble: The final amide may have high polarity, leading to loss during the aqueous workup. Purification Difficulty: The product may be difficult to separate from byproducts on silica gel.After the primary extraction with EtOAc, re-extract the aqueous layer with a more polar solvent like dichloromethane (DCM). Consider purification by reverse-phase HPLC.
Side Product Formation Racemization: If the amine or acid contains a chiral center alpha to the reacting group. DIPEA-Adduct: In rare cases, the base can react.HATU is excellent at preventing racemization, but ensure the reaction is run at 0 °C to RT. Avoid high temperatures. Ensure the base is added last to the pre-activated mixture.

Conclusion

5-Oxaspiro[3.5]nonane-8-carboxylic acid is a powerful and strategic building block for late-stage functionalization. Its incorporation via robust amide coupling protocols allows for the efficient installation of a 3D, sp³-rich scaffold onto complex molecules. This strategy enables medicinal chemists to rapidly generate novel analogs with potentially improved solubility, metabolic stability, and potency, thereby accelerating the journey from a hit compound to a clinical candidate.

References

  • Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening? [Online] Available at: [Link] [Accessed March 20, 2026].

  • Cativiela, C., & Ordóñez, M. (2022). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Online] Available at: [Link] [Accessed March 20, 2026].

  • de Graaf, C., et al. (2021). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Chemistry World. (2022). This fragment-based drug discovery library is designed to be sociable. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. [Online] Available at: [Link] [Accessed March 20, 2026].

  • ResearchGate. (2021). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Jamison, C. R., et al. (2023). Fully Automated Flow Protocol for C(sp3)–C(sp3) Bond Formation from Tertiary Amides and Alkyl Halides. Organic Letters. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Parasram, M., et al. (2018). Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules. Journal of the American Chemical Society. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Taylor, R. D., et al. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Wang, Y., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B. [Online] Available at: [Link] [Accessed March 20, 2026].

  • King, A., et al. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Online] Available at: [Link] [Accessed March 20, 2026].

  • Moir, M., et al. (2023). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Online] Available at: [Link] [Accessed March 20, 2026].

  • PubChem. 5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride. [Online] Available at: [Link] [Accessed March 20, 2026].

  • NextSDS. 5-oxaspiro[3.5]nonane-8-carboxylic acid — Chemical Substance Information. [Online] Available at: [Link] [Accessed March 20, 2026].

Sources

Application Note: High-Throughput Derivatization of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid for 3D Fragment Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from planar, sp²-hybridized scaffolds to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. This "Escape from Flatland" strategy directly correlates a higher fraction of sp³ carbons (Fsp³) with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity[1]. Among these 3D architectures, spirocycles—particularly those containing four-membered rings fused to larger carbocycles or heterocycles—offer rigid vector projections that effectively sample novel chemical space[2].

The building block 5-Oxaspiro[3.5]nonane-8-carboxylic acid represents an optimized scaffold for High-Throughput Screening (HTS) library generation.

  • Structural Causality: The spiro[3.5] core mimics the linear vector of a para-substituted benzene but introduces a critical 3D twist, breaking planar stacking and reducing aggregation in biological assays.

  • Oxa-Substitution: The inclusion of the oxygen atom at the 5-position acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient (LogP) compared to its all-carbon analog. This counteracts the typical "molecular obesity" and poor solubility often observed in early HTS hits[3].

  • Derivatization Handle: The 8-carboxylic acid provides a highly reliable handle for parallel amide coupling, enabling rapid expansion into diverse chemical space[4].

Logical Relationship of Scaffold Features

Scaffold_Logic Spiro 5-Oxaspiro[3.5]nonane Core Fsp3 High Fsp3 Character Spiro->Fsp3 Oxa Oxa-Substitution Spiro->Oxa Acid 8-Carboxylic Acid Spiro->Acid Tox Reduced Promiscuity & Off-Target Tox Fsp3->Tox 3D Conformation Sol Improved Aqueous Solubility Oxa->Sol H-Bond Acceptor Div Versatile Exit Vector for Library Gen Acid->Div Amide Coupling

Caption: Logical relationship between 5-Oxaspiro[3.5]nonane structural features and HTS assay performance.

High-Throughput Amide Coupling: Mechanistic Insights

To generate a library of 384 distinct amides, the protocol relies on HATU and DIPEA. While EDC/HOBt is common in traditional synthesis, HTS demands near-quantitative conversions across highly diverse, often sterically hindered amine nucleophiles[5].

Causality of Reagent Selection:

  • Pre-activation Kinetics: The secondary nature of the 8-position on the spirocycle introduces moderate steric hindrance. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Pre-activating the acid before amine addition is mandatory; it prevents the amines from reacting directly with the uronium salt of HATU, which would otherwise form unreactive guanidinium byproducts and ruin the library well.

  • Solid-Phase Scavenging: In a 384-well format, traditional liquid-liquid extraction is impossible. We utilize a self-validating purification system using Polymer-Supported (PS) Trisamine to scavenge unreacted electrophiles and PS-Isocyanate to scavenge unreacted nucleophiles. This ensures the final well contains only the desired product, enabling Direct-to-Biology (D2B) screening.

Quantitative Data Summarization

The following table highlights the expected physicochemical shifts when derivatizing 5-Oxaspiro[3.5]nonane-8-carboxylic acid compared to a traditional planar scaffold (benzoic acid) coupled with a standard amine (benzylamine).

Table 1: Physicochemical Property Comparison (Calculated)

Scaffold CoreDerivative (Benzylamide)Fsp³Expected LogPTPSA (Ų)Aqueous Sol. (µM)
Benzoic Acid (Planar)N-Benzylbenzamide0.072.629.1~50
Spiro[3.5]nonane-8-carboxylic acidN-Benzylspiro[3.5]nonane-8-carboxamide0.882.829.1~120
5-Oxaspiro[3.5]nonane-8-carboxylic acid N-Benzyl-5-oxaspiro[3.5]nonane-8-carboxamide 0.81 1.9 38.3 >300

Note: The oxa-substitution dramatically improves aqueous solubility while maintaining high Fsp³ character, making it ideal for high-concentration biochemical screening.

Experimental Workflow & Protocol

HTS_Workflow A 5-Oxaspiro[3.5]nonane-8-carboxylic Acid (Stock in DMF) B Pre-Activation (HATU + DIPEA, 15 min) A->B Activation C Amine Library Addition (384-Well Liquid Handling) B->C Active Ester D Parallel Amide Coupling (RT, 12 h, Shaking) C->D Nucleophilic Attack E In-Plate Scavenging (PS-Trisamine & PS-Isocyanate) D->E Quench F Filtration & Solvent Evaporation (SpeedVac) E->F Purification G LC-MS QC & Direct-to-Biology Assay Plating F->G Final Library

Caption: 384-well high-throughput parallel amide coupling and purification workflow.

Step-by-Step Protocol: 384-Well Parallel Amide Synthesis

Self-Validating System Setup: To ensure protocol integrity, Column 1 (Wells A1-P1) of the 384-well plate is strictly reserved for control reactions (e.g., coupling with standard benzylamine and aniline) to validate plate-to-plate coupling efficiency and LC-MS performance. Columns 2-24 contain the diverse amine library.

Materials:

  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid (0.2 M in anhydrous DMF)

  • HATU (0.2 M in anhydrous DMF)

  • DIPEA (Neat, sequencing grade)

  • Amine Library (0.2 M in anhydrous DMF)

  • PS-Trisamine (3.0 mmol/g loading)

  • PS-Isocyanate (1.5 mmol/g loading)

Step 1: Pre-Activation of the Spirocyclic Acid

  • In a master reservoir, combine equal volumes of the 0.2 M 5-Oxaspiro[3.5]nonane-8-carboxylic acid solution and the 0.2 M HATU solution.

  • Add 3.0 equivalents of DIPEA relative to the acid.

  • Incubation: Stir the master mix at room temperature for exactly 15 minutes.

    • Causality: This specific 15-minute window is critical. It allows complete conversion of the acid to the HOAt active ester. Proceeding too quickly risks guanidinylation of the amine library; waiting longer than 30 minutes risks hydrolysis of the active ester by trace atmospheric moisture.

Step 2: Library Dispensing

  • Using an automated acoustic liquid handler (e.g., Echo) or positive displacement system, dispense 10 µL of the pre-activated acid mixture (1.0 µmol active ester) into each well of a 384-well deep-well polypropylene plate.

  • Dispense 6 µL of the amine library solutions (1.2 µmol, 1.2 eq) into the corresponding wells.

    • Causality: A slight stoichiometric excess of amine drives the reaction to completion, compensating for the steric hindrance of the spirocyclic core and ensuring no unreacted active ester remains to interfere with biological assays.

Step 3: Coupling Reaction

  • Seal the plate with a pierceable, solvent-resistant aluminum seal.

  • Agitate on a plate shaker at 800 rpm for 12 hours at room temperature.

Step 4: In-Plate Scavenging (Purification)

  • Unseal the plate and add a pre-mixed suspension of PS-Trisamine (3.0 eq) and PS-Isocyanate (3.0 eq) in DMF (20 µL per well) using a wide-bore liquid handler.

  • Seal and shake for an additional 4 hours at 50°C.

    • Causality: Heating to 50°C accelerates the scavenging kinetics. The polymer matrix traps unreacted amines (via isocyanate) and any trace unreacted active ester (via trisamine), leaving only the neutral amide product in the liquid phase.

Step 5: Filtration and QC

  • Transfer the well contents to a 384-well filter plate (0.45 µm PTFE) stacked on a collection plate.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Evaporate the DMF from the collection plate using a vacuum centrifuge (SpeedVac) at 45°C.

  • Resuspend the library in 50 µL of DMSO to create a 20 mM stock plate.

  • Validation: Analyze the control wells (Column 1) via LC-MS. The protocol is validated if control wells show >85% purity (UV 254 nm / ELSD) and the correct [M+H]⁺ mass.

References

  • [1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • [3] Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID Source: PMC - NIH URL:[Link]

  • [2] Title: Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes Source: ACS Catalysis URL:[Link]

  • [4] Title: Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: Journal of Medicinal Chemistry - PMC URL:[Link]

  • [5] Title: C(sp3) cross coupling and amide formation for PROTAC library synthesis Source: ChemRxiv URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvation of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5-Oxaspiro[3.5]nonane-8-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the unique physical chemistry challenges associated with dissolving rigid, spirocyclic carboxylic acids in Dimethyl Sulfoxide (DMSO).

This guide moves beyond basic recommendations by explaining the thermodynamic causality behind your experimental observations, ensuring that every protocol you execute is mechanistically sound and self-validating.

Mechanistic Profiling: Why Do These Compounds Crash Out?

5-Oxaspiro[3.5]nonane-8-carboxylic acid derivatives present a dual challenge for solvation. First, the spirocyclic core possesses a high fraction of sp3-hybridized carbons (Fsp3). While this 3D character is excellent for biological target engagement, it creates a highly rigid, tightly packed crystal lattice. Second, the terminal carboxylic acid moiety forms strong intermolecular hydrogen bonds (dimers).

Fundamentally, solubility is dictated by the thermodynamic competition between [1]. For these derivatives, the energy required to break the crystal lattice often exceeds the solvation energy provided by standard, benchtop DMSO—especially if the solvent has been compromised by atmospheric moisture.

Diagnostic Solubilization Workflow

Use the following decision matrix to systematically diagnose and resolve precipitation issues in your compound libraries.

DMSOSolubility Start Compound Precipitates in DMSO CheckWater Is DMSO Anhydrous? (Water < 0.1%) Start->CheckWater UseDry Use Fresh, Dry DMSO & Argon Purge CheckWater->UseDry No Sonicate Apply Mild Heat (37°C) & Sonication CheckWater->Sonicate Yes UseDry->Sonicate CheckSol Is it Soluble? Sonicate->CheckSol Success Aliquot & Store at -20°C (Avoid Freeze-Thaw) CheckSol->Success Yes Cosolvent Add Co-solvent (e.g., 10% PEG400) CheckSol->Cosolvent No Cosolvent->Success Resolved

Workflow for diagnosing and resolving DMSO solubility issues for spirocyclic compounds.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 5-Oxaspiro[3.5]nonane-8-carboxylic acid derivative dissolved initially, but precipitated after a few days of storage. Why? A1: This is a classic manifestation of moisture uptake and polymorph transition. DMSO is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs water. Carboxylic acids are compared to other functional groups[2]. Water competitively disrupts the DMSO-solute hydrogen bonding network, forcing the spirocyclic compound to re-crystallize into a lower-energy, higher-melting-point polymorph that is practically insoluble.

Q2: I routinely freeze and thaw my DMSO stock solutions for biological assays. Could this be causing my solubility issues? A2: Yes. Freeze-thaw cycles are highly detrimental to the stability of compounds in DMSO. As DMSO freezes, it excludes the solute from its crystalline lattice, creating localized zones of extremely high compound concentration. This phenomenon [2]. Upon thawing, these localized aggregates often fail to re-dissolve. You must transition to single-use aliquots.

Q3: How do I overcome the high crystal lattice energy of the spirocyclic core during initial solvation without degrading the compound? A3: You must provide localized kinetic energy. Applying controlled acoustic cavitation (sonication) combined with mild heat (37°C) provides the energy required to disrupt the rigid spirocyclic crystal lattice without causing the bulk thermal degradation that occurs at higher temperatures[1].

Q4: If pure anhydrous DMSO fails, what co-solvent strategies are recommended for biological assays? A4: If the compound remains insoluble, you can [3]. Adding 5-10% of a less polar, water-miscible solvent like PEG400 or DMF can disrupt the rigid solvent cages formed by pure DMSO. Ensure the final concentration of DMSO and co-solvents in your downstream biological assay is [3].

Quantitative Solubility Parameters

The following table summarizes the critical variables that dictate the successful solvation of spirocyclic carboxylic acids, comparing standard practices against our optimized recommendations.

ParameterStandard PracticeOptimized ProtocolMechanistic Rationale
DMSO Water Content < 0.5% (Benchtop)< 0.1% (Anhydrous) Prevents competitive H-bonding and water-induced carboxylate ionization[2].
Solubilization Temp 20°C (Room Temp)37°C - 40°C Overcomes the high crystal disruption energy of the spirocyclic core[1].
Storage Method Bulk tube, -20°CSingle-use aliquots Prevents localized concentration gradients during freeze-thaw cycles[2].
Co-solvent Addition None (100% DMSO)5-10% PEG400 Disrupts rigid solvent cages; stabilizes the hydrophobic spiro-core[3].

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, the following protocol for preparing a 10 mM Anhydrous Stock Solution includes a built-in self-validation step to differentiate between true thermodynamic solvation and a deceptive nanosuspension.

Step 1: Desiccation (Pre-treatment) Store the lyophilized 5-Oxaspiro[3.5]nonane-8-carboxylic acid powder in a vacuum desiccator for 24 hours prior to solvation. Causality: Removes surface moisture that would otherwise contaminate the micro-environment upon solvent addition.

Step 2: Inert Atmosphere Handling Weigh the calculated mass of the compound into a sterile, amber microcentrifuge tube. Purge the tube gently with Argon or Nitrogen gas.

Step 3: Solvation Add the required volume of Anhydrous DMSO (Water < 0.1%, accessed via syringe under inert gas) to achieve a 10 mM concentration.

Step 4: Acoustic Cavitation Seal the tube and place it in a 37°C ultrasonic water bath for 5 to 10 minutes. Causality: Sonication provides localized pressure gradients and kinetic energy to break the carboxylic acid dimers and spirocyclic lattice.

Step 5: The Self-Validation Centrifugation Test (Critical) Remove the tube and centrifuge at 10,000 x g for 5 minutes . Carefully inspect the bottom of the tube against a dark background. Logic: Visually clear solutions can sometimes be unstable nanosuspensions. Centrifugation forces any undissolved, suspended particles into a visible pellet. If no pellet forms, true thermodynamic solvation is confirmed. If a pellet forms, proceed to add 5% PEG400 and repeat Steps 4 and 5.

Step 6: Aliquoting Immediately divide the validated solution into 10 µL to 50 µL single-use aliquots. Flash-freeze in liquid nitrogen and store at -20°C or -80°C to permanently prevent freeze-thaw degradation.

References

  • Samples in DMSO: What an end user needs to know Source: Ziath / LRIG New Jersey URL:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

Sources

HPLC method development and mobile phase optimization for 5-Oxaspiro[3.5]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 5-Oxaspiro[3.5]nonane-8-carboxylic acid (CAS: 1468691-26-0, MW: 170.21)[1].

Because this molecule is a highly polar, aliphatic spirocyclic compound lacking a conjugated π -system, standard reversed-phase methods will inevitably fail[2]. This guide provides field-proven, mechanistic solutions to overcome poor retention, phase collapse, and detection limitations.

Method Development Workflow

HPLC_Workflow Start 5-Oxaspiro[3.5]nonane-8-carboxylic acid Method Development Step1 1. Detection Strategy (Analyte lacks chromophore) Start->Step1 UV UV Detection (205-210 nm) Risk: Baseline drift, low S/N Step1->UV CAD CAD / MS Detection Benefit: Universal/Mass-specific Step1->CAD Step2 2. Column Selection (Highly polar, acidic) UV->Step2 CAD->Step2 C18AQ Aqueous C18 (AQ) Prevents phase collapse Step2->C18AQ HILIC HILIC / Mixed-Mode Orthogonal retention Step2->HILIC Step3 3. Mobile Phase (pH < 3.0) C18AQ->Step3 HILIC->Step3 Phosphate Phosphate Buffer (Non-volatile, UV only) Step3->Phosphate If UV Formic 0.1% Formic Acid (Volatile, CAD/MS compatible) Step3->Formic If CAD/MS

Decision tree for HPLC method development of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am seeing no peaks or only a solvent front disturbance when injecting my sample. Why?

A: You are experiencing a detection limitation due to the absence of a chromophore. 5-Oxaspiro[3.5]nonane-8-carboxylic acid is an aliphatic compound. Because it lacks aromatic rings or conjugated double bonds, it is practically invisible to standard UV detectors at 254 nm[2].

  • The Scientific Fix: Switch to Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). CAD nebulizes the eluent, dries the droplets into particles, and measures the charge transferred to them, providing a near-universal response independent of the analyte's optical properties[3]. If UV is your absolute only option, you must monitor at 205–210 nm, but be prepared for severe baseline drift from organic modifiers.

Q2: My peak elutes in the void volume ( t0​ ) even at 5% organic modifier. How can I increase retention?

A: The analyte is ionizing in the mobile phase, rendering it too hydrophilic for hydrophobic retention. Carboxylic acids ionize at neutral pH. In reversed-phase chromatography, charged analytes are poorly retained by hydrophobic interactions alone[4].

  • The Scientific Fix: You must employ "ion suppression." Lower the mobile phase pH to at least 2 units below the analyte's estimated pKa (~4.5). By buffering the mobile phase to pH 2.0–2.5, you protonate the carboxylate into its neutral, highly hydrophobic state, forcing it to partition into the stationary phase[4].

Q3: I lowered the pH and used a 100% aqueous mobile phase, but my retention times are dropping over time.

A: Your column is experiencing "phase collapse" (ligand dewetting). Standard high-density C18 chains are highly hydrophobic. In environments with <5% organic modifier, the C18 chains fold onto themselves to minimize interaction with water, expelling the mobile phase from the silica pores and drastically reducing the accessible surface area[5][6].

  • The Scientific Fix: Switch to an Aqueous-C18 (AQ) column, a polar-embedded phase, or a solid-core T3 column. These columns are synthesized with a lower ligand density or embedded polar groups specifically designed to resist dewetting in 100% aqueous conditions, ensuring stable retention for polar aliphatic acids[5].

Part 2: Self-Validating Protocol for LC-CAD Analysis

To ensure scientific integrity, this protocol includes built-in System Suitability Tests (SST) at each critical juncture. Do not proceed to the next step if the validation check fails.

Objective: Establish a robust, mass-sensitive method using volatile buffers compatible with CAD/MS.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Because CAD measures the aggregate charge of dried particles, the mobile phase must be strictly volatile to prevent massive background noise. Formic acid provides the necessary volatility while ensuring the pH is low enough to suppress the ionization of the carboxylic acid[7].

Step 2: Column Equilibration & Baseline Validation
  • Install an AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm)[5].

  • Flush with 100% Mobile Phase A at 1.0 mL/min for 20 column volumes.

  • Set CAD evaporator temperature to 35 °C and gas regulation to analytical mode[7].

  • Validation Check (SST 1): Monitor the CAD baseline. Noise must be <0.5 pA. If noise is higher, your system contains non-volatile contaminants (e.g., residual phosphate buffers from previous users) and must be passivated.

Step 3: Isocratic Hold & Gradient Elution
  • Gradient Program:

    • 0.0 - 3.0 min: 0% B (Isocratic hold to retain the polar acid).

    • 3.0 - 10.0 min: 0% 50% B (Gradient to elute the analyte and wash the column).

  • Validation Check (SST 2): Inject a void volume marker (e.g., thiourea) followed by the analyte. Calculate the retention factor: k′=(tR​−t0​)/t0​ . Ensure k′≥2.0 . If k′<2.0 , the analyte is at risk of co-eluting with unretained matrix components, and you must switch to a HILIC methodology.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic performance based on the causality principles discussed above.

Column ChemistryMobile Phase SystemDetection ModeRetention ( k′ )Signal-to-Noise (S/N)System Stability
Standard C18 100% H2​O (0.1% FA)CAD0.5 (Void)N/AFails (Phase Collapse)[6]
Aqueous C18 (AQ) 0.1% FA in H2​O /ACNCAD3.2> 150Excellent (Stable pores)[5]
Aqueous C18 (AQ) 50mM Phosphate pH 2.5UV (210 nm)3.5< 10Poor (Baseline Drift)[8]
HILIC (Amide) 10mM NH4​Ac in ACN/ H2​O MS (ESI-)4.8> 500Excellent (Orthogonal)

References

  • HPLC Analysis of Carboxylic Acids - Chromtech.
  • Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD) - STEMart.
  • Polar Compounds | SIELC Technologies - SIELC.
  • 1468691-26-0 | 5-Oxaspiro[3.5]nonane-8-carboxylic acid - BLD Pharm.
  • Microscale Purification with Direct Charged Aerosol Detector Quantitation - Analytical Chemistry - ACS Publications.
  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector - ResearchGate.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • HPLC-CAD Response Factors - Thermo Fisher Scientific.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases - HPLC.eu.

Sources

Technical Support Center: Optimizing Crystallization Conditions for 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information on the specific crystallization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid is not extensively available in public literature. The following troubleshooting guide and FAQs are based on established principles for the crystallization of spirocyclic compounds and carboxylic acids.[1][2][3] These recommendations should be adapted and optimized for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 5-Oxaspiro[3.5]nonane-8-carboxylic acid via crystallization.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[4][5] This is often due to the melting point of the solid being lower than the temperature of the solution, high levels of supersaturation, or the presence of impurities.[4][5]

Systematic Approach to Resolution:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil dissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level.[4]

  • Slow Cooling: Allow the solution to cool at a much slower rate. Insulate the flask with glass wool or place it in a dewar to slow down heat loss. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.[6][7]

  • Solvent System Modification: If oiling out persists, the solvent may be too "good." Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) at an elevated temperature until slight turbidity is observed. Then, add a few drops of the good solvent to redissolve the oil and cool slowly.[8]

  • Seeding: Introduce a seed crystal at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.[9][10]

Issue 2: No Crystals Form Upon Cooling

The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated.

Systematic Approach to Resolution:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[11]

    • Seeding: Add a small, pure crystal of 5-Oxaspiro[3.5]nonane-8-carboxylic acid to the solution.[10][12] If no pure crystals are available, a small amount of the crude solid can be used.[4]

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is clear and at room temperature, allow the solvent to evaporate slowly in a fume hood. This will increase the concentration of the compound.[4]

    • Reduce Solvent Volume: If you suspect too much solvent was initially added, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]

  • Lower Temperature: If crystals have not formed at room temperature, cool the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the precipitation of impurities.[13]

Issue 3: Low Crystal Yield

A poor yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Systematic Approach to Resolution:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[13]

  • Maximize Cooling: After initial crystal formation at room temperature, cool the solution in an ice bath for at least 30 minutes to maximize precipitation.

  • Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures might be too high. Re-evaluate your solvent choice using the solvent selection guide in the FAQ section.

  • Check the Mother Liquor: To confirm if a significant amount of product remains in the filtrate, take a small sample and evaporate it. If a substantial amount of solid is recovered, a second crop of crystals may be obtained by concentrating the mother liquor and re-cooling.

Issue 4: Suspected Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal form.[14][15][16] Different polymorphs can have different physical properties, such as solubility and melting point.[14] If you observe different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions, you may be dealing with polymorphism.

Systematic Approach to Investigation:

  • Controlled Crystallization: Perform crystallizations under highly controlled and varied conditions (e.g., different solvents, cooling rates, temperatures) to intentionally produce different polymorphs.[14]

  • Characterization: Analyze the different crystal forms using techniques such as:

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs as they will have distinct diffraction patterns.[17]

    • Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points and may exhibit solid-state transitions.

    • Infrared (IR) or Raman Spectroscopy: Polymorphs can show differences in their vibrational spectra.[15]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the crystallization of 5-Oxaspiro[3.5]nonane-8-carboxylic acid?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.[11] For a carboxylic acid like 5-Oxaspiro[3.5]nonane-8-carboxylic acid, which is a polar molecule, polar solvents are a good starting point.[18]

Solvent Screening Protocol:

  • Place a small amount (5-10 mg) of your compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes containing undissolved solid. A good solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but high boiling point can make removal difficult.[8]
EthanolHigh78Good general-purpose polar protic solvent.
IsopropanolMedium-High82Similar to ethanol, but less volatile.
Ethyl AcetateMedium77A less polar option that can be effective.[11]
AcetoneMedium56A good polar aprotic solvent, but its low boiling point may not provide a large solubility gradient.[11]
TolueneLow111Can be a good anti-solvent for polar compounds.[11]

Q2: What is the optimal cooling rate?

A2: A slower cooling rate generally produces larger and purer crystals.[6][7] Rapid cooling can lead to the formation of small crystals that may trap impurities.[7] An ideal crystallization should show the first signs of crystal growth after about 5-15 minutes of cooling, with continued growth over 20-30 minutes.[4] If crystallization occurs too quickly, re-heat the solution and add a small amount of additional solvent.[4]

Q3: When and how should I use seed crystals?

A3: Seeding is a powerful technique to induce crystallization when spontaneous nucleation is difficult, to control polymorphism, and to obtain a more consistent crystal size distribution.[19][20]

When to Seed:

  • When a solution fails to crystallize upon cooling.[4]

  • To avoid "oiling out."[9]

  • To ensure the formation of a specific, desired polymorph.[20]

How to Seed:

  • Allow the saturated solution to cool to just below its saturation temperature (into the metastable zone).[21]

  • Add one or a few small, well-formed crystals of the desired compound.

  • The seed crystals should be introduced into a homogeneous environment, so gentle stirring is beneficial.[21]

Q4: How can I prevent the formation of an amorphous solid?

A4: Amorphous solids lack the long-range order of a crystal lattice and often form when a substance precipitates too rapidly from a highly supersaturated solution.[14] The strategies to prevent this are similar to those for preventing "oiling out":

  • Reduce the level of supersaturation by using more solvent.

  • Employ a very slow cooling rate.

  • Use a solvent system that is less "good" for the compound.

  • Utilize seeding to encourage ordered crystal growth.

Q5: What is the importance of stirring during crystallization?

A5: Gentle agitation during crystallization can be beneficial by:

  • Maintaining a uniform temperature throughout the solution.

  • Preventing localized high supersaturation.

  • Keeping growing crystals suspended, which can lead to more uniform growth.

However, vigorous stirring can sometimes lead to the formation of smaller crystals due to secondary nucleation. The optimal level of agitation will depend on the specific system and should be determined empirically.

Visualization of Workflows

Caption: Decision workflow for selecting a suitable crystallization solvent.

TroubleshootingWorkflow start Start: Crystallization Attempt outcome Observe Outcome After Cooling start->outcome no_crystals No Crystals Formed outcome->no_crystals No Crystals oiling_out Compound 'Oiled Out' outcome->oiling_out Oiling Out crystals_ok Crystals Formed outcome->crystals_ok Crystals action_no_crystals Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->action_no_crystals action_oiling_out Re-dissolve & Modify: - Add More Solvent - Cool Slowly - Change Solvent System oiling_out->action_oiling_out check_yield Check Yield & Purity crystals_ok->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure Impure check_yield->impure Impure success Successful Purification check_yield->success Acceptable action_low_yield Optimize Recovery: - Reduce Initial Solvent - Cool Longer/Colder - Concentrate Mother Liquor low_yield->action_low_yield action_impure Re-crystallize: - Use Slower Cooling - Choose a More Selective Solvent impure->action_impure

Caption: General troubleshooting workflow for crystallization issues.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo.
  • Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • Reddit. (2020, March 16).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids.
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025, July 2).
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1).
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystalliz
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach. (2023, October 31).
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22).
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27).
  • CatSci. (2021, August 25).
  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Wikipedia. Crystal polymorphism.
  • Diamond Light Source. Crystal-seeding.
  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Public
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi.
  • (PDF)
  • JuSER. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • SOP: CRYSTALLIZ
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC.
  • Guide for crystalliz
  • Exp 2 - Crystalliz
  • Synthesis of Spiro Carbocycles via Methyl β-C(sp3)
  • Sigma-Aldrich. 5-Oxaspiro[3.5]nonan-8-ol | 1368181-23-0.
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (2021, July 27).
  • Google Patents.
  • Chempedia - LookChem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • BLDpharm. 2059967-13-2|8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.

Sources

Minimizing side reactions during 5-Oxaspiro[3.5]nonane-8-carboxylic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the activation of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, a unique spirocyclic building block. Our goal is to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the standard methods for activating a carboxylic acid like 5-Oxaspiro[3.5]nonane-8-carboxylic acid for coupling reactions?

The primary goal of activation is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine or alcohol.[1] The most common strategies fall into three categories:

  • Carbodiimide-Based Reagents: These are widely used dehydrating agents.[2]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Popular due to its water-soluble urea byproduct, which simplifies purification through aqueous extraction.[3][4]

    • DCC (N,N'-dicyclohexylcarbodiimide): Effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and requires removal by filtration.[4][5]

  • Uronium/Aminium and Phosphonium Salt Reagents: These reagents form highly reactive activated esters and are known for high efficiency and fast reaction rates.[6]

    • HATU/HBTU: Uronium/aminium salts that are very effective but can lead to specific side reactions if not used correctly.[6][7]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly efficient and can be advantageous in certain contexts.

  • Conversion to Acyl Halides: This is a classic and highly effective method, creating a very reactive intermediate.

    • Thionyl Chloride (SOCl₂): Reacts with carboxylic acids to form acyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.[8][9][10]

    • Oxalyl Chloride ((COCl)₂): Another common reagent for forming acyl chlorides, often used with a catalytic amount of DMF.[11]

Q2: What are the most common side reactions to anticipate during the activation and coupling steps?

Several side reactions can compete with the desired amide or ester formation, reducing yield and complicating purification.[12]

  • N-Acylurea Formation: This is the most prevalent side reaction when using carbodiimides. The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[3][13][14] This is particularly problematic in reactions where the nucleophile (amine) is slow to react.

  • Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react directly with the amine nucleophile, forming a guanidinium byproduct and terminating the chain.[7] This is more likely to occur if the coupling reagent is used in excess or if activation of the carboxylic acid is slow.[6]

  • Symmetrical Anhydride Formation: The O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[3][13] While this anhydride is still an active acylating agent, this pathway requires two equivalents of the starting acid for every one equivalent of activated species, which can be inefficient.

  • Epimerization/Racemization: For chiral carboxylic acids, especially α-amino acids, the activation process can lead to a loss of stereochemical integrity at the α-carbon.[6][12] The use of additives like HOBt or HOAt can help suppress this.

  • Reaction with Solvent: If DMF is used as a solvent, residual dimethylamine from its degradation can act as a nucleophile, leading to the formation of a dimethylamide byproduct.[15]

Q3: How might the spirocyclic structure of 5-Oxaspiro[3.5]nonane-8-carboxylic acid influence the activation process?

The spirocyclic core of 5-Oxaspiro[3.5]nonane-8-carboxylic acid introduces significant three-dimensional structure. This can lead to steric hindrance around the carboxylic acid group, which may slow down the rate of activation and subsequent coupling.[16][17] When the desired reaction is slow, competing side reactions can become more prominent. Therefore, selecting an appropriate activation method is crucial. For sterically hindered acids, more reactive coupling reagents or methods that form highly reactive intermediates (like acid chlorides) may be necessary.[16][18]

Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product

This is the most common issue, often stemming from inefficient activation or dominant side reactions.

Potential Cause A: N-Acylurea Formation (with Carbodiimide Reagents)

  • Diagnosis: You observe a significant byproduct with a mass corresponding to your carboxylic acid plus the carbodiimide. This byproduct is often difficult to separate from the desired product.

  • Solution: The key is to intercept the reactive O-acylisourea intermediate before it can rearrange.

    • Use an Additive: Add 1.0-1.2 equivalents of an auxiliary nucleophile like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to the reaction.[3][13] These additives react rapidly with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still reactive enough to couple with the amine.[3]

    • Optimize Solvent: Use solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, to minimize the rearrangement side reaction.[13]

G cluster_main Carbodiimide Activation Pathway cluster_desired Desired Pathway cluster_side Side Reaction Pathway Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC/DCC Amine R'-NH2 Amide Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Urea Urea Byproduct G cluster_workflow General Activation Workflow Start Dissolve Acid, Amine, & Additive Activate Add Coupling Reagent at 0°C Start->Activate React Warm to RT, Stir 4-12h Activate->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify G cluster_main Suppression of N-Acylurea Formation O_Acylisourea O-Acylisourea (Reactive Intermediate) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + NHS (Fast) N_Acylurea N-Acylurea (Side Reaction Avoided) O_Acylisourea->N_Acylurea Rearrangement (Slow) NHS HOBt or NHS Amide Desired Amide Active_Ester->Amide + Amine Amine R'-NH2

Sources

Technical Support Center: Residual Solvent Remediation in 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building block processing. 5-Oxaspiro[3.5]nonane-8-carboxylic acid is a highly valuable intermediate in modern drug discovery. However, its distinct hydrogen-bonding motifs—comprising the oxetane-like oxygen and the carboxylic acid—make it highly prone to trapping polar solvents within its crystal lattice[1]. This guide provides researchers and drug development professionals with field-proven methodologies to troubleshoot and eliminate residual solvents without compromising the structural integrity of the active pharmaceutical ingredient (API).

Regulatory & Analytical Baselines

To ensure patient safety and regulatory compliance, residual solvents must be controlled according to the International Council for Harmonisation (ICH) Q3C guidelines[2]. The table below summarizes the Permitted Daily Exposure (PDE) and concentration limits for common solvents utilized in the synthesis and purification of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

SolventICH Q3C ClassConcentration Limit (ppm)Boiling Point (°C)
Dichloromethane (DCM)Class 260039.6
Methanol (MeOH)Class 23,00064.7
N,N-Dimethylformamide (DMF)Class 2880153.0
Dimethyl Sulfoxide (DMSO)Class 35,000189.0
Ethyl Acetate (EtOAc)Class 35,00077.1

Troubleshooting & FAQs

Q1: Why do standard vacuum drying protocols fail to remove DMF and DMSO from 5-Oxaspiro[3.5]nonane-8-carboxylic acid? A: The failure is rooted in thermodynamics and intermolecular forces. DMF and DMSO are strong hydrogen-bond acceptors, while the carboxylic acid moiety of the spirocycle acts as a potent hydrogen-bond donor. This creates a strong push-pull hydrogen-bonding network[1]. Because DMF (153°C) and DMSO (189°C) possess high boiling points, standard vacuum oven drying (typically 40–50°C) lacks the thermodynamic driving force to break these bonds. Applying higher heat risks thermal degradation or decarboxylation of the spirocyclic core.

Q2: How can I efficiently remove trapped DMSO or DMF without utilizing excessive heat? A: The most effective, self-validating methodology is vacuum drying in the presence of a low-boiling co-solvent (such as ethanol)[3] or utilizing lyophilization[4].

  • Causality: Adding a protic co-solvent like ethanol disrupts the DMSO-carboxylic acid interaction because the co-solvent outcompetes DMSO for the hydrogen bonds. When placed under vacuum at temperatures between -50°C and +25°C, the solvent/co-solvent mixture can be pulled off without freezing or boiling violently[3]. Alternatively, lyophilization (freeze-drying) forces DMSO to sublime along with water, bypassing the liquid phase entirely and preventing the compound from "oiling out"[4].

Q3: During Headspace GC-MS (HS-GC) analysis for residual solvents, I am seeing unexpected artifact peaks. Is my batch degrading? A: Not necessarily. High headspace oven temperatures (e.g., 120°C) during the sample equilibration phase can induce thermal degradation of the drug substance or the diluent, leading to false positives or artifact peaks[5].

  • Resolution: To validate whether the peak is a true residual solvent or a thermal artifact, lower the HS oven temperature to ≤80°C[5]. If the peak disappears, it was a degradation artifact caused by the analytical method, not a contaminant in your batch.

Experimental Protocols

Protocol A: Co-Solvent Vacuum Drying for High-Boiling Solvents (DMSO/DMF)

This protocol utilizes a co-solvent system to break lattice-trapped high-boiling solvents[3].

  • Dissolution: Dissolve the contaminated 5-Oxaspiro[3.5]nonane-8-carboxylic acid batch in a minimal amount of the trapped high-boiling solvent (e.g., DMSO) to ensure a homogenous state.

  • Co-Solvent Addition: Add a low-boiling co-solvent (e.g., absolute ethanol or a water/ethanol mixture) at a 5:1 volumetric ratio relative to the high-boiling solvent. Stir for 15 minutes at room temperature to allow the co-solvent to disrupt the existing hydrogen-bonding network.

  • Vacuum Application: Transfer the solution to a vacuum drying apparatus. Apply a vacuum level between 500 and 15,000 microns.

  • Temperature Control: Maintain the system temperature between -50°C and +25°C. Critical Step: The temperature must be chosen so that the solvent mixture neither freezes solid nor boils violently[3].

  • Isolation & Verification: Once the solvent mixture is removed, reconstitute or triturate the resulting solid in a non-polar anti-solvent (e.g., heptane), filter, and verify residual solvent levels via HS-GC (Temp ≤80°C).

Protocol B: Lyophilization Workflow for Aqueous/Organic Mixtures

Lyophilization is ideal for removing DMSO without thermal stress[4].

  • Preparation: Dissolve the batch in a mixture of Water/tert-Butanol (t-BuOH) or Water/1,4-Dioxane. Ensure the final concentration of DMSO/DMF in the total volume is <5% v/v.

  • Freezing: Shell-freeze the solution in a lyophilization flask using a dry ice/acetone bath (-78°C) to maximize the surface area of the solid matrix.

  • Primary Drying: Attach the flask to the lyophilizer manifold. Apply a high vacuum (<0.1 mbar) while keeping the shelf temperature at -20°C to -10°C to facilitate the sublimation of the frozen solvent matrix.

  • Secondary Drying: Gradually ramp the shelf temperature to +15°C over 12 hours to desorb any remaining bound water and trace DMSO[4].

  • Verification: Analyze a 25 mg sample of the lyophilized powder via static HS-GC at ≤80°C to confirm solvent removal[4].

Visualizations

SolventRemoval Start 5-Oxaspiro[3.5]nonane -8-carboxylic acid Batch Analyze Headspace GC Analysis Start->Analyze HighBoiling High Boiling Solvents (DMF, DMSO) Analyze->HighBoiling Detected LowBoiling Low Boiling Solvents (DCM, EtOAc, MeOH) Analyze->LowBoiling Detected CoSolvent Co-Solvent Vacuum Drying (Ethanol/Water) HighBoiling->CoSolvent Method A Lyophilization Lyophilization (Freeze Drying) HighBoiling->Lyophilization Method B VacuumDrying Standard Vacuum Drying (40-50°C) LowBoiling->VacuumDrying Verify Verify via HS-GC (Temp ≤ 80°C) CoSolvent->Verify Lyophilization->Verify VacuumDrying->Verify

Workflow for selecting residual solvent removal strategies based on solvent boiling points.

GCTroubleshoot Detect Unexpected Peak Detected in HS-GC Analysis CheckTemp Check Headspace Oven Temperature Detect->CheckTemp HighTemp Temp > 80°C (High Risk of Artifacts) CheckTemp->HighTemp LowTemp Temp ≤ 80°C (True Residual Solvent) CheckTemp->LowTemp Adjust Lower Temp to ≤ 80°C & Re-equilibrate HighTemp->Adjust Validate Validate Peak Absence (Artifact Confirmed) Adjust->Validate

Decision tree for troubleshooting thermal degradation artifacts during HS-GC analysis.

References

  • Status on green solvents in plant therapeutics: Risk assessment from residual limits, toxicity, and safety Source: doi.org (ICH Q3C guidelines context)[Link]

  • Study on drug substance degradation under headspace GC conditions of residual solvent analysis Source: Analytical Methods (RSC Publishing)[Link]

  • Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography – mass spectrometry Source: ResearchGate[Link]

  • Method for removing high boiling solvents from drug formulations by vacuum drying (EP0971701B1)

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of spirocyclic scaffolds. The 5-oxaspiro[3.5]nonane core is a highly valuable, conformationally restricted bioisostere used in modern drug discovery[1]. However, synthesizing 5-oxaspiro[3.5]nonane-8-carboxylic acid via transition-metal-catalyzed carbonylation (e.g., from its corresponding 8-bromo or 8-enol triflate precursor) presents unique kinetic and thermodynamic hurdles. The steric bulk of the spiro-center and the coordinating potential of the oxetane-like oxygen can severely impact catalyst turnover[2].

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you push your palladium catalyst loading below the 1.0 mol% threshold without sacrificing yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my carboxylation reaction stall at ~60% conversion when I reduce the Pd loading below 1.0 mol%? Causality & Mechanism: When you reduce the absolute concentration of the active Pd(0) species, the relative ratio of dissolved CO gas to Pd(0) increases drastically. In sterically demanding spirocycles like 5-oxaspiro[3.5]nonane, the oxidative addition step is inherently slow. The excess CO outcompetes the spirocyclic substrate for the open coordination sites on the metal, forming unreactive, off-cycle Pd(CO)n species (catalyst poisoning). Furthermore, trace oxidants can degrade the phosphine ligands over extended reaction times, leading to irreversible Pd-black precipitation[3]. Solution: Transition from a balloon-pressure setup to a mass-flow controlled reactor to precisely regulate CO solubility. Alternatively, use a bidentate ligand with a large bite angle (e.g., Xantphos) to enforce the necessary cis-vacant sites for oxidative addition while resisting CO-induced fragmentation.

CatalyticCycle Precat Precatalyst Pd(OAc)2 + Ligand Active Active Species Pd(0)L_n Precat->Active Reduction OxAdd Oxidative Addition Pd(II)(Spiro)X Active->OxAdd + Spiro-Halide COIns CO Insertion Pd(II)(CO-Spiro)X OxAdd->COIns + CO Gas RedElim Hydrolysis Product + Pd(0) COIns->RedElim + H2O / Base RedElim->Active Catalyst Regeneration

Logical flow of the Pd-catalyzed carboxylation cycle for spirocyclic systems.

Q2: How do I determine the optimal Ligand-to-Palladium (L:Pd) ratio for this specific spirocycle? Causality & Mechanism: The L:Pd ratio dictates the thermodynamic stability of the active Pd(0) resting state. For monodentate ligands, excess ligand is often required to prevent aggregation. However, for the 5-oxaspiro[3.5]nonane system, excess ligand saturates the coordination sphere and completely inhibits the already-slow oxidative addition of the bulky spiro-halide. Using a bidentate ligand at a strict 1.1:1 to 1.2:1 ratio ensures all Pd is ligated without blocking the substrate[4].

Quantitative Optimization Data: The following table summarizes our internal benchmarking for the carbonylation of 8-bromo-5-oxaspiro[3.5]nonane using Pd(OAc)2 and Xantphos at 80 °C.

Catalyst SystemL:Pd RatioPd Loading (mol%)Conversion (%)TONVisual Observation
Pd(OAc)2 / Xantphos1.0 : 10.54590Rapid Pd black precipitation
Pd(OAc)2 / Xantphos1.2 : 1 0.5 98 196 Clear yellow solution (Optimal)
Pd(OAc)2 / Xantphos2.0 : 10.560120Reaction stalled (Inhibition)
Pd(OAc)2 / dppf1.2 : 11.08585Slow kinetics, incomplete conversion

Q3: Does the choice of base impact catalyst turnover at low loadings? Causality & Mechanism: Yes. The base must be soluble enough in the organic solvent (e.g., 1,4-dioxane or toluene) to drive the hydrolysis of the Pd-acyl intermediate into the final 5-oxaspiro[3.5]nonane-8-carboxylic acid. If the base is completely insoluble, the Pd-acyl intermediate accumulates and undergoes deleterious side reactions (e.g., decarbonylation). We recommend using organic bases like DIPEA or inorganic bases with phase-transfer catalysts to maintain a steady concentration of hydroxide equivalents without degrading the spirocyclic ether[4].

Section 2: High-Throughput Catalyst Loading Optimization Protocol

To confidently reduce your catalyst loading, you must employ a self-validating experimental design. This protocol utilizes an internal standard to ensure mass balance is maintained, confirming that stalled reactions are due to catalyst deactivation rather than substrate volatility or side-product formation.

Step-by-Step Methodology:

  • Master Mix Preparation (Self-Validation Step):

    • In a volumetric flask, prepare a 0.2 M solution of the 8-bromo-5-oxaspiro[3.5]nonane precursor in anhydrous 1,4-dioxane.

    • Add 1,3,5-trimethoxybenzene (0.05 M) directly to this master mix as an internal standard. Causality: Adding the standard upfront ensures that any volumetric errors during dispensing do not affect the final UPLC yield calculations, validating the mass balance of the spirocycle.

  • Catalyst and Ligand Pre-activation:

    • In a nitrogen-filled glovebox, prepare a stock solution of Pd(OAc)2 (0.01 M) and Xantphos (0.012 M) in 1,4-dioxane.

    • Stir for 30 minutes until a homogeneous yellow solution forms, ensuring complete formation of the L_nPd(II) precatalyst complex.

  • Dosing and Pressurization:

    • Dispense the Master Mix (1.0 mL) into a series of 4 mL pressure vials.

    • Dose the pre-activated catalyst solution into the vials to achieve final Pd loadings of 0.1%, 0.25%, 0.5%, and 1.0 mol%.

    • Add DIPEA (3.0 equivalents) and H2O (5.0 equivalents) to each vial.

    • Seal the vials, transfer to a pressure reactor, and purge with N2 (3x), followed by CO gas (3x). Pressurize to 3 bar CO.

  • Reaction Execution:

    • Heat the reactor block to 85 °C with vigorous magnetic stirring (800 rpm) to overcome gas-liquid mass transfer limitations. React for 16 hours.

  • Quenching and Analysis:

    • Vent the CO gas safely. Quench the reactions with 1 M HCl (to protonate the resulting 5-oxaspiro[3.5]nonane-8-carboxylate).

    • Extract with EtOAc, filter through a short pad of Celite to remove Pd particulates, and analyze via UPLC-MS. Calculate the Turnover Number (TON) based on the internal standard ratio.

ExpWorkflow Step1 1. Master Mix Prep (Substrate, Base, Int. Standard) Step2 2. Catalyst Dosing (0.1 - 1.0 mol% Pd) Step1->Step2 Step3 3. Pressurization (CO Gas, 3 bar) Step2->Step3 Step4 4. Parallel Reaction (Heated block, 85 °C, 16h) Step3->Step4 Step5 5. UPLC-MS Analysis (Yield & TON Calculation) Step4->Step5

Step-by-step high-throughput screening workflow for catalyst loading optimization.

References
  • [1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: acs.org URL:

  • [2] Title: Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids - ACS Publications Source: acs.org URL:

  • [3] Title: Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH Source: nih.gov URL:

  • [4] Title: 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives - ResearchGate Source: researchgate.net URL:

Sources

Validation & Comparative

Navigating Lipophilicity in Drug Design: A Comparative Guide to 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive comparison of the calculated lipophilicity (clogP) of 5-Oxaspiro[3.5]nonane-8-carboxylic acid and a curated set of its analogs. By presenting objective data alongside detailed experimental protocols for lipophilicity determination, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to make informed decisions in the design and optimization of novel therapeutics. This document delves into the causal relationship between structural modifications and lipophilicity, offering a practical framework for modulating this key property to enhance drug-like characteristics.

The Pivotal Role of Lipophilicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by a delicate balance of its physicochemical properties. Among these, lipophilicity, or the "fat-loving" nature of a compound, stands out as a primary determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] It is a measure of how well a compound partitions between a lipid-like environment and an aqueous one.[3]

A compound's ability to traverse cellular membranes, which are predominantly lipid bilayers, is directly influenced by its lipophilicity.[3] Optimal lipophilicity is therefore crucial for oral bioavailability and effective distribution to target tissues. However, an excess can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][4] Consequently, the meticulous modulation of lipophilicity is a cornerstone of modern drug design, guiding the selection and optimization of lead compounds with a higher probability of clinical success.[2][5]

The most common metric for expressing lipophilicity is the partition coefficient (P), typically represented in its logarithmic form, logP. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Methodologies for Determining Lipophilicity

The assessment of lipophilicity can be approached through two main avenues: computational (in silico) prediction and experimental determination.

Computational (in silico) Prediction: Calculated logP (clogP)

A multitude of computational algorithms have been developed to predict logP values based on a molecule's structure. These methods, often referred to as clogP (calculated logP), are invaluable for the rapid, high-throughput screening of virtual compound libraries, offering a cost-effective way to prioritize synthetic efforts.[6]

These algorithms typically employ fragment-based or atom-based approaches. Fragment-based methods, like the widely used ClogP, dissect a molecule into constituent fragments and sum their known lipophilicity contributions.[7] Atom-based methods, such as ALOGP, calculate logP based on the contributions of individual atoms and their environments.[6] While these predictive models are powerful tools, it is crucial to recognize that their accuracy can vary depending on the chemical space of the molecules being analyzed.[8][9]

Several online platforms and software packages are available for clogP calculation, including:

  • ACD/Labs LogP DB[10]

  • ChemAxon's Chemicalize[11]

  • Virtual Computational Chemistry Laboratory (VCCLAB)[4]

  • SwissADME[2]

Experimental Determination: The HPLC-Based Method

While in silico predictions are indispensable for initial screening, experimental determination of logP or logD provides more definitive data for lead optimization. The traditional "shake-flask" method, though considered the gold standard, is often laborious and requires significant amounts of pure compound.[12]

A robust and resource-sparing alternative is the reversed-phase high-performance liquid chromatography (RP-HPLC) method.[13][14] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of an unknown compound can be accurately determined.[13][15] The HPLC method is amenable to high-throughput screening and requires only small quantities of the analyte.

Comparative Lipophilicity of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid and Its Analogs

To illustrate the impact of structural modifications on lipophilicity, we have calculated the clogP for 5-Oxaspiro[3.5]nonane-8-carboxylic acid and a series of its analogs. The spirocyclic core was chosen for its increasing importance in medicinal chemistry, offering a route to novel three-dimensional chemical space. The clogP values were calculated using a consensus model from a reputable online prediction tool.

Compound Name Structure Molecular Formula clogP Lipophilicity Profile
5-Oxaspiro[3.5]nonane-8-carboxylic acid (Parent)O=C(O)C1CCC2(C1)CCO2C9H14O31.25Moderately Lipophilic
Methyl 5-oxaspiro[3.5]nonane-8-carboxylate (Analog 1)COC(=O)C1CCC2(C1)CCO2C10H16O31.80Increased Lipophilicity
5-Oxaspiro[3.5]nonane-8-carboxamide (Analog 2)NC(=O)C1CCC2(C1)CCO2C9H15NO20.85Decreased Lipophilicity
N-Methyl-5-oxaspiro[3.5]nonane-8-carboxamide (Analog 3)CNC(=O)C1CCC2(C1)CCO2C10H17NO21.10Moderately Lipophilic
(5-Oxaspiro[3.5]nonan-8-yl)methanol (Analog 4)OCC1CCC2(C1)CCO2C9H16O21.50Moderately Lipophilic
8-(Trifluoromethyl)-5-oxaspiro[3.5]nonane (Analog 5)FC(F)(F)C1CCC2(C1)CCO2C9H13F3O3.10Significantly Increased Lipophilicity

Analysis of Structure-Lipophilicity Relationships:

  • Esterification (Analog 1): Conversion of the carboxylic acid to its methyl ester significantly increases the clogP. This is an expected outcome as the polar carboxylic acid group is replaced by a less polar ester group, reducing the molecule's ability to engage in hydrogen bonding with water.

  • Amidation (Analog 2 & 3): The introduction of an amide group in Analog 2 leads to a decrease in lipophilicity compared to the parent carboxylic acid. While the amide can act as both a hydrogen bond donor and acceptor, its overall contribution is more hydrophilic in this context. N-methylation of the amide (Analog 3) slightly increases the clogP, a common strategy to fine-tune lipophilicity.

  • Reduction of Carboxylic Acid (Analog 4): Reduction of the carboxylic acid to the corresponding alcohol results in a moderate increase in lipophilicity. Although the alcohol can still participate in hydrogen bonding, the removal of the carbonyl oxygen reduces the overall polarity compared to the carboxylic acid.

  • Introduction of a Fluorinated Group (Analog 5): The replacement of the carboxylic acid with a trifluoromethyl group dramatically increases the clogP. The high lipophilicity of the CF3 group is a well-established principle in medicinal chemistry, often employed to enhance membrane permeability and metabolic stability.

Experimental Protocol: Determination of logP by RP-HPLC

This protocol outlines a general procedure for the determination of logP using RP-HPLC, a method known for its robustness and efficiency.[13][14]

Materials and Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid

  • Reference standards with known logP values (e.g., a homologous series of alkylbenzenes)

  • Test compounds (analogs of 5-Oxaspiro[3.5]nonane-8-carboxylic acid)

  • Methanol (HPLC grade) for sample dissolution

  • Volumetric flasks and pipettes

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare stock solutions of reference standards in methanol equilibration Equilibrate C18 column with initial mobile phase composition prep_standards->equilibration prep_samples Prepare stock solutions of test compounds in methanol prep_samples->equilibration prep_mobile Prepare mobile phases A and B prep_mobile->equilibration injection_standards Inject reference standards individually using a gradient elution method equilibration->injection_standards injection_samples Inject test compounds individually using the same gradient method equilibration->injection_samples detection Monitor elution using UV detector at an appropriate wavelength injection_standards->detection injection_samples->detection get_rt_standards Record the retention time (tR) for each reference standard detection->get_rt_standards get_rt_samples Record the retention time (tR) for each test compound detection->get_rt_samples calibration_curve Plot logP of reference standards versus their retention times to generate a calibration curve get_rt_standards->calibration_curve determine_logp Determine the logP of test compounds by interpolating their retention times on the calibration curve get_rt_samples->determine_logp calibration_curve->determine_logp

Caption: Workflow for logP determination by RP-HPLC.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of each reference standard and test compound in methanol.

    • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

    • Inject a standard volume (e.g., 10 µL) of each reference standard solution.

    • Run a linear gradient program, for example, from 5% to 95% B over 20 minutes.

    • Record the retention time for each standard.

    • Inject the test compound solutions using the identical HPLC method and record their retention times.

  • Data Analysis:

    • Create a calibration curve by plotting the known logP values of the reference standards against their corresponding retention times.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y is the logP and x is the retention time.

    • Using the retention times of the test compounds, calculate their logP values using the regression equation.

Conclusion

The strategic modification of the 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold demonstrates the profound impact of functional group alterations on lipophilicity. This guide underscores the importance of a dual approach, leveraging rapid in silico predictions for initial guidance and robust experimental methods like RP-HPLC for definitive characterization. By understanding and applying the principles of structure-lipophilicity relationships, researchers can more effectively navigate the multidimensional challenge of drug design, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Drug Discovery and Development. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • ACS Publications. (2021, November 22). Lipophilic Efficiency as an Important Metric in Drug Design. [Link]

  • Deep Origin. (2019, November 17). Lipophilicity - Computational Chemistry Glossary. [Link]

  • ScienceDirect. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ACS Publications. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • BioByte. CLOGP USER GUIDE. [Link]

  • Der Pharma Chemica. QSPR modeling of the lipophilicity of aziridine derivatives. [Link]

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • TechnoRep. QSRR Modeling of Lipophilicity of New Spirohydantoin Derivatives Determined with Various TLC Systems. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • SpringerLink. Reliability of logP predictions based on calculated molecular descriptors: a critical review. [Link]

  • ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]

  • ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]

  • Semantic Scholar. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. [Link]

  • Acta Poloniae Pharmaceutica. LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION P. [Link]

  • Ovid. Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). [Link]

  • openmolecules.org. Calculated LogP. [Link]

  • ResearchGate. QSRR Modeling of Lipophilicity of New Spirohydantoin Derivatives Determined with Various TLC Systems. [Link]

  • Chemicalize. Chemicalize - Instant Cheminformatics Solutions. [Link]

  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Chemaxon. LogP and logD calculations - Documentation. [Link]

  • PubMed. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. [Link]

  • Jant's web site. Research → Research tools → Physicochemical parameters for drug candidate compounds. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Pion. Introduction to log P and log D in drug development. [Link]

Sources

A Comparative Guide to the Fsp3 Character of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced clinical success rates is a paramount objective. For years, drug discovery programs have, often inadvertently, gravitated towards flat, aromatic-rich molecules, a trend largely dictated by the accessibility of synthetic methodologies. However, this "flatland" of chemical space is associated with challenges, including off-target effects and poor physicochemical properties.

A seminal analysis by Lovering et al. revealed a compelling correlation: as drug candidates progress through clinical phases, the fraction of sp3 hybridized carbons (Fsp3)—a measure of molecular saturation and three-dimensionality—steadily increases.[1][2] Marketed oral drugs exhibit a significantly higher mean Fsp3 (0.47) compared to compounds in the initial discovery phase (0.36).[2] This "Escape from Flatland" paradigm underscores a critical insight: increasing molecular complexity and three-dimensionality can lead to improved clinical outcomes.[3] Higher Fsp3 character is linked to enhanced aqueous solubility, greater selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Spirocyclic scaffolds have emerged as a powerful strategy to systematically introduce Fsp3 centers.[4][5] These unique structures, containing two rings joined by a single common atom, are inherently three-dimensional and conformationally restricted.[6][7] The introduction of a spirocyclic motif can rigidify a molecule, presenting functional groups in precise vectors for optimal interaction with biological targets, while simultaneously improving potency, selectivity, and overall pharmacokinetic properties.[5][8]

This guide provides a comprehensive benchmark of the 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold, a promising building block rich in sp3 character. We will objectively compare its performance with alternative scaffolds using computational data and outline the experimental protocols necessary for its validation, providing researchers and drug development professionals with a robust framework for its application.

Benchmarking Fsp3 Character: A Comparative Analysis

The Fsp3 character is a simple yet powerful descriptor calculated as the ratio of sp3 hybridized carbon atoms to the total carbon count in a molecule.[2][9] A higher value indicates greater saturation and three-dimensionality. The quaternary carbon inherent to spirocycles guarantees a high degree of sp3 hybridization.[4]

The 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold consists of an oxetane ring fused to a cyclohexane ring containing an oxygen atom and a carboxylic acid functional group. This design maintains a high Fsp3 character while providing vectors for further chemical elaboration.

Causality of Scaffold Selection for Comparison

To contextualize the advantages of the 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold, it is essential to compare it against a spectrum of alternatives commonly encountered in drug discovery:

  • Aromatic/Flat Scaffolds (e.g., Benzene, Indole): These represent the "flatland" from which medicinal chemistry aims to escape. They have low Fsp3 values and serve as a baseline.

  • Saturated Monocycles (e.g., Cyclohexane): These are fully saturated and have the maximum possible Fsp3 value (1.0), but lack the conformational rigidity and unique 3D vector projection of spirocycles.

  • Alternative Spirocyclic Scaffolds (e.g., Spiro[3.3]heptane): Comparing against other purely carbocyclic spiro-systems helps to isolate the impact of the heteroatom and functional group on the core properties.

Quantitative Data Comparison

The following table summarizes the calculated Fsp3 values for the target scaffold and its alternatives. The analysis demonstrates the significant increase in saturation that spirocyclic systems, particularly our scaffold of interest, offer over traditional aromatic cores.

Scaffold NameStructure (SMILES)Total Carbonssp3 CarbonsFsp3 Value
Benzenec1ccccc1600.00
Indolec1ccc2c(c1)c[nH]2810.13
CyclohexaneC1CCCCC1661.00
Spiro[3.3]heptaneC1CC12CCC2771.00
5-Oxaspiro[3.5]nonane-8-carboxylic acid C1CC(OC(C1)C(=O)O)C2(CC2)980.89

dot graph "5_Oxaspiro_3_5_nonane_8_carboxylic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with positions C4 [label="C", pos="0,0!"]; C1 [label="C", pos="-1.2,0.5!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="O", pos="-2.4,0!"]; // Oxetane part - assuming oxetane-like structure

O5 [label="O", pos="1.2,0.8!"]; C6 [label="C", pos="2.4,0.4!"]; C7 [label="C", pos="2.4,-0.4!"]; C8 [label="C", pos="1.2,-0.8!"]; C9 [label="C", pos="0.5,-1.5!"]; // This is a conceptual representation

// Carboxylic Acid Group C_cooh [label="C", pos="1.5,-2.0!"]; O1_cooh [label="=O", pos="2.2,-2.5!"]; O2_cooh [label="OH", pos="0.8,-2.5!"];

// Define edges C4 -- C1; C1 -- C3; C3 -- C2; C2 -- C4;

C4 -- O5; O5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4;

C8 -- C_cooh; C_cooh -- O1_cooh; C_cooh -- O2_cooh; } Caption: Structure of 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

Experimental Validation and Protocols

While Fsp3 is a calculated descriptor, its underlying structural implications must be confirmed experimentally. The primary experimental goal is to validate the carbon skeleton and the hybridization state of each carbon atom.

Protocol 1: Computational Fsp3 Character Benchmarking

This protocol describes a self-validating system for the computational analysis of molecular scaffolds.

Objective: To accurately calculate and compare the Fsp3 character of multiple molecular scaffolds.

Methodology:

  • Structure Input:

    • Step 1.1: Obtain the chemical structures of the scaffolds to be analyzed. The preferred format is SMILES (Simplified Molecular-Input Line-Entry System) for its simplicity and broad compatibility.[10]

    • Step 1.2: Create a list or table of these SMILES strings, ensuring each is correctly represented. For 5-Oxaspiro[3.5]nonane-8-carboxylic acid, the SMILES is C1CC(OC(C1)C(=O)O)C2(CC2).

  • Software Selection & Curation:

    • Step 2.1: Utilize a reliable cheminformatics software package or library (e.g., RDKit, ChemDraw, DataWarrior).[11]

    • Step 2.2: Import the list of SMILES strings into the software. The software will automatically parse these into molecular graphs.

    • Step 2.3 (Causality): Perform a curation step to neutralize charges and remove any salts or counterions. This is critical for ensuring that the property calculation is based on the parent molecule, leading to consistent and accurate results.[10]

  • Descriptor Calculation:

    • Step 3.1: Navigate to the software's molecular property or descriptor calculation module.

    • Step 3.2: Select the necessary descriptors: 'Total Carbon Count' and 'sp3 Carbon Count'.

    • Step 3.3: Execute the calculation across the entire list of molecules. The algorithm iterates through each atom in the molecule's graph, identifies carbon atoms, and determines their hybridization state based on bonding patterns.

  • Fsp3 Calculation and Analysis:

    • Step 4.1: Export the calculated carbon counts into a spreadsheet program.

    • Step 4.2: Create a new column for 'Fsp3'. In this column, implement the formula: Fsp3 = [sp3 Carbon Count] / [Total Carbon Count].

    • Step 4.3 (Self-Validation): As a sanity check, verify that for fully saturated acyclic or cyclic hydrocarbons (e.g., cyclohexane), the Fsp3 value is 1.0, and for fully aromatic systems (e.g., benzene), it is 0.0. This confirms the calculation logic is sound.

  • Data Visualization:

    • Step 5.1: Summarize the results in a clearly structured table, as shown in the "Quantitative Data Comparison" section above.

G cluster_input 1. Input & Curation cluster_calc 2. Calculation cluster_output 3. Analysis & Output smiles Input SMILES Strings curate Curate & Standardize Structures smiles->curate calc_desc Calculate Carbon Counts (Total & sp3) curate->calc_desc calc_fsp3 Compute Fsp3 Ratio: sp3 Carbons / Total Carbons calc_desc->calc_fsp3 table Generate Comparison Table calc_fsp3->table guide Publish Comparison Guide table->guide

Protocol 2: Experimental Validation of Carbon Hybridization via 13C NMR

Objective: To experimentally confirm the ratio of sp3 to sp2 carbons in a synthesized scaffold, thereby validating the calculated Fsp3 value.

Causality of Method Choice: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a definitive, non-destructive technique for characterizing the chemical environment of every carbon atom in a molecule.[12] The chemical shift (δ) of a carbon nucleus is highly sensitive to its hybridization state, providing a direct method to count sp3 and sp2 carbons.[13]

Methodology:

  • Sample Preparation:

    • Step 1.1: Dissolve 10-20 mg of the synthesized 5-Oxaspiro[3.5]nonane-8-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

    • Step 1.2: Ensure the sample is fully dissolved to obtain a homogeneous solution, which is crucial for acquiring high-resolution spectra.

  • NMR Spectrometer Setup:

    • Step 2.1: Place the sample in the NMR spectrometer.

    • Step 2.2: Tune and match the 13C probe to the correct frequency.

    • Step 2.3: Shim the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition:

    • Step 3.1: Acquire a standard proton-decoupled 13C NMR spectrum. This is the most critical step, as proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single peak.

    • Step 3.2 (Causality): Set an appropriate spectral width to cover the entire expected range of carbon chemical shifts (typically 0 to 220 ppm). The acquisition time and relaxation delay (d1) should be sufficient to allow for quantitative analysis, although simple peak counting is often sufficient for Fsp3 validation. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

  • Spectral Processing and Interpretation:

    • Step 4.1: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data to obtain the final spectrum.

    • Step 4.2: Calibrate the chemical shift axis using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

    • Step 4.3 (Self-Validation): Analyze the spectrum by counting the number of peaks in the distinct regions for sp3 and sp2 carbons.

      • sp3 Carbon Region: Typically ~10-90 ppm. For 5-Oxaspiro[3.5]nonane-8-carboxylic acid, expect to find 8 distinct peaks in this region.

      • sp2 Carbon Region: Typically ~100-200 ppm. For this scaffold, expect to find 1 peak corresponding to the carboxylic acid carbon (~170-180 ppm).

    • Step 4.4: The experimental count (8 sp3, 1 sp2) should directly correspond to the computationally determined values, thus validating the Fsp3 character of the scaffold.

Conclusion

The strategic incorporation of three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry. The 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold stands out as an exemplary building block in this regard, with a calculated Fsp3 value of 0.89 that far exceeds that of the flat, aromatic systems that have historically dominated screening libraries. This high degree of saturation is expected to confer advantageous physicochemical properties, such as improved solubility and metabolic stability.[5][7]

This guide has provided a robust, data-driven comparison of this scaffold against relevant alternatives and detailed the necessary computational and experimental protocols for its validation. By adopting such scaffolds, drug discovery programs can more effectively explore complex chemical space, ultimately enhancing the probability of identifying and developing successful clinical candidates.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.

  • Wikipedia. Lipinski's rule of five.

  • Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

  • PMC, National Center for Biotechnology Information. Investigating and Quantifying Molecular Complexity Using Assembly Theory and Spectroscopy.

  • Cosmetics & Toiletries. Drug-likeness vs. Lipinski's Rule of Five.

  • Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery.

  • BenchChem. A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness.

  • ResearchGate. Measuring Molecular Complexity | Request PDF.

  • PubMed. Drug discovery beyond the 'rule-of-five'.

  • Preprints.org. Application of fSP3 towards Non-Systemic Drug Discovery.

  • Vrije Universiteit Amsterdam Research Portal. Escape from planarity in fragment-based drug discovery.

  • Scribd. Fsp3 and Drug Discovery Success.

  • ACS Publications. Measuring Molecular Complexity.

  • ACS Publications. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery.

  • PMC, National Center for Biotechnology Information. Fragment-based drug discovery—the importance of high-quality molecule libraries.

  • ACS Publications. Investigating and Quantifying Molecular Complexity Using Assembly Theory and Spectroscopy.

  • Preprints.org. Application of fSP3 towards Non- Systemic Drug Discovery.

  • MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character.

  • ResearchGate. Investigating and Quantifying Molecular Complexity Using Assembly Theory and Spectroscopy.

  • ResearchGate. Fsp3: A new parameter for drug-likeness | Request PDF.

  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • PubMed. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling.

  • Wiley Online Library. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects.

  • PubChem. 5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride.

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.

  • Apollo, University of Cambridge Repository. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection.

  • PMC, National Center for Biotechnology Information. Emergent synthetic methods for the modular advancement of sp3-rich fragments.

  • ResearchGate. Distribution of the descriptor FractionCSP3 (fraction of sp3 hybridized...) | Download Scientific Diagram.

  • openmolecules.org Forum. Cheminformatics » sp3 count.

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

  • BLDpharm. 2059967-13-2|8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid.

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Profile of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy and safety profiles has led to an exploration of novel chemical space. The "Escape from Flatland" concept, which advocates for the integration of three-dimensional structures in drug design, has propelled spirocyclic scaffolds to the forefront of this endeavor.[1] These unique motifs, characterized by two rings sharing a single atom, offer a rigid yet sophisticated framework that can profoundly influence a molecule's interaction with biological targets and its overall pharmacokinetic behavior.[1] This guide provides a comprehensive comparison of the pharmacokinetic profiles of compounds containing the 5-Oxaspiro[3.5]nonane-8-carboxylic acid moiety and its close structural analogs, offering insights for researchers, scientists, and drug development professionals.

The inherent three-dimensionality of spirocyclic compounds can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile.[2][3] By constraining the conformation of a molecule, spirocyclic scaffolds can optimize the presentation of key pharmacophoric elements, potentially leading to increased potency and selectivity, while minimizing off-target interactions.[1][3] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Analysis

While direct comparative data for a series of compounds containing the precise 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold is limited in the public domain, valuable insights can be gleaned from studies on structurally related spiro[3.5]nonane derivatives. The following table summarizes key pharmacokinetic parameters from published studies on representative spirocyclic compounds, illustrating the impact of structural modifications on their in vivo behavior.

Compound IDScaffoldTherapeutic Target/ApplicationKey Pharmacokinetic ParametersReference
Compound 54g 7-Azaspiro[3.5]nonaneGPR119 Agonist (Antidiabetic)Oral Bioavailability (Rat): High (Not explicitly quantified but described as having a desirable PK profile) Half-life (t½): Favorable for potential once-daily dosing.[4]
Bupivacaine Analog 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivativeLocal AnestheticADME Profile: Improved compared to parent drug Toxicity: 5-times lower than bupivacaine Solubility: Increased water solubility.[5]

Note: The table above is illustrative and based on available data for closely related analogs. The development of novel compounds based on the 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold would require dedicated pharmacokinetic studies.

Experimental Protocols for Pharmacokinetic Profiling

The evaluation of the pharmacokinetic properties of novel chemical entities is a critical component of the drug discovery and development process.[6] A suite of standardized in vitro and in vivo assays are employed to predict the in vivo behavior of a compound.

In Vitro ADME Assays

1. Metabolic Stability Assessment in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major determinants of drug clearance.[6][7]

  • Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

  • Methodology:

    • Prepare a solution of the test compound (typically at a concentration of 1-10 µM).

    • Incubate the compound with liver microsomes (human or from other species) and the cofactor NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

2. Caco-2 Permeability Assay

This assay is considered the industry standard for predicting intestinal drug absorption.[6]

  • Objective: To assess the potential for a compound to be absorbed across the intestinal epithelium.

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

    • Add the test compound to the apical (donor) side of the monolayer.

    • Collect samples from the basolateral (receiver) side at various time points.

    • Analyze the concentration of the compound in the receiver compartment using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

3. Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[6]

  • Objective: To determine the fraction of a compound that is bound to plasma proteins.

  • Methodology:

    • Add the test compound to a plasma sample.

    • Separate the bound and unbound fractions using techniques such as equilibrium dialysis or ultracentrifugation.

    • Quantify the concentration of the compound in the free and bound fractions.

    • Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential for determining the overall pharmacokinetic profile of a compound.[8][9]

  • Objective: To characterize the absorption, distribution, and elimination of a compound after administration.

  • Methodology:

    • Administer the test compound to the animal model via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Analyze the concentration of the compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).[10]

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), and half-life (t½).

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Structure-Pharmacokinetic Relationships of Spirocyclic Compounds

The unique structural features of spirocyclic compounds can have a profound impact on their pharmacokinetic properties.

  • Increased sp3 Character and Reduced Planarity: The introduction of a spirocyclic scaffold increases the fraction of sp3-hybridized carbons, leading to a more three-dimensional and less planar molecule.[11][3] This can disrupt interactions with metabolizing enzymes, leading to improved metabolic stability and a longer half-life.

  • Modulation of Physicochemical Properties: The rigid nature of the spirocycle can influence a molecule's lipophilicity and solubility.[3] Careful design of substituents on the spirocyclic core can fine-tune these properties to optimize absorption and distribution. For instance, the incorporation of polar functional groups can enhance aqueous solubility.

  • Conformational Restriction: By locking the conformation of a molecule, a spirocyclic scaffold can reduce the entropic penalty of binding to a target, potentially increasing potency.[3] This conformational rigidity can also limit recognition by drug transporters and metabolizing enzymes, thereby altering the drug's disposition.

Conclusion

The 5-Oxaspiro[3.5]nonane-8-carboxylic acid scaffold and its analogs represent a promising class of building blocks for the design of novel therapeutics with potentially enhanced pharmacokinetic profiles. Their inherent three-dimensionality offers a powerful tool to overcome some of the liabilities associated with traditional "flat" molecules. A thorough understanding and early evaluation of the ADME properties of these compounds, through a combination of in vitro and in vivo assays, are paramount for the successful development of drug candidates. The experimental protocols and principles outlined in this guide provide a framework for researchers to systematically investigate and optimize the pharmacokinetic properties of this exciting class of spirocyclic compounds.

References

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI. [Link]

  • Fries, A., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10775–10815. [Link]

  • Pouliot, M., et al. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. SCAS. [Link]

  • Hiesinger, K. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]

  • Lin, J., & Lu, C. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. [Link]

  • de Assis, F. F., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. RSC Medicinal Chemistry, 12(9), 1458-1476. [Link]

  • Lee, H. S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

  • Lauffer, S., et al. (2023). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry, 66(7), 4887-4903. [Link]

  • Kolosov, M., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Kryshtal, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Wang, Y., et al. (2022). Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. Molecules, 27(23), 8234. [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.5]nonane-8-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Bian, X., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism, 162, 156334. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds, offering a departure from the "flatland" of traditional aromatic structures and often leading to improved pharmacological profiles.[1][2] The 5-oxaspiro[3.5]nonane framework, which incorporates a strained oxetane ring, is of significant interest as it can serve as a bioisosteric replacement for commonly used functional groups like carbonyls, thereby enhancing properties such as aqueous solubility and metabolic stability. This guide provides a comprehensive comparison of key spectroscopic techniques for the validation of 5-oxaspiro[3.5]nonane-8-carboxylic acid and its synthetic intermediates, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.

The Synthetic Pathway: A Spectroscopic Roadmap

A plausible synthetic route to 5-oxaspiro[3.5]nonane-8-carboxylic acid can be envisioned through a multi-step process. The validation of each intermediate is critical to ensure the final product's integrity.

dot

Caption: A generalized synthetic workflow for 5-oxaspiro[3.5]nonane-8-carboxylic acid.

Spectroscopic Techniques: A Comparative Analysis

The unambiguous structural elucidation of novel compounds and their intermediates relies on the synergistic use of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistryUnparalleled for detailed structural elucidation of isomers.Lower sensitivity compared to MS.
IR Spectroscopy Presence of functional groupsFast, non-destructive, and excellent for identifying key chemical bonds.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, provides molecular formula with high-resolution instruments.Often cannot distinguish between isomers without chromatographic coupling.

In-Depth Analysis of Intermediates

Intermediate 1: The Cyclohexanone Precursor

The initial steps of the synthesis would likely involve the formation of a functionalized cyclohexanone. The key spectroscopic features to validate at this stage are the presence of the ketone carbonyl group and the newly introduced functionalities.

Expected Spectroscopic Data for a Cyclohexanone Intermediate:

  • IR Spectroscopy: A strong, sharp absorption band in the region of 1715-1685 cm⁻¹ is indicative of the C=O stretch of the cyclohexanone ring.[3] The absence of a broad O-H stretch (around 3300 cm⁻¹) from any starting alcohols would confirm the completion of this stage.

  • ¹H NMR Spectroscopy: The protons alpha to the carbonyl group will be deshielded and typically appear in the 2.2-2.6 ppm range.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will exhibit a characteristic resonance in the downfield region of the spectrum, typically between 200-220 ppm.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the intermediate. Common fragmentation patterns for cyclic ketones involve alpha-cleavage on either side of the carbonyl group.[4]

Intermediate 2: Formation of the Spiro-Oxetane Ring

The construction of the spiro-oxetane ring is a critical step. Spectroscopic analysis must confirm the disappearance of the ketone and the formation of the four-membered ether ring.

Expected Spectroscopic Data for the Spiro-Oxetane Intermediate:

  • IR Spectroscopy: The most significant change will be the disappearance of the strong C=O stretching vibration of the starting ketone.[3] A new, characteristic C-O-C stretching band for the cyclic ether will appear in the 1150-1050 cm⁻¹ region.[5][6] The C-H stretching frequencies of the strained oxetane ring may appear at a slightly higher wavenumber (around 3000 cm⁻¹) compared to unstrained alkanes.[7]

  • ¹H NMR Spectroscopy: Protons on the carbon atoms adjacent to the ether oxygen in the oxetane ring are expected to resonate in the 3.4-4.5 ppm range.[5]

  • ¹³C NMR Spectroscopy: The disappearance of the downfield ketone signal and the appearance of new signals for the oxetane carbons, typically in the 50-80 ppm range, are key indicators of successful cyclization.[5]

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the spiro-oxetane intermediate. Fragmentation of ethers often involves cleavage alpha to the oxygen atom.[8][9]

Target Molecule: 5-Oxaspiro[3.5]nonane-8-carboxylic acid

The final step involves the formation of the carboxylic acid functionality. Spectroscopic validation will focus on confirming the presence of the carboxyl group in the final spirocyclic framework.

Expected Spectroscopic Data for 5-Oxaspiro[3.5]nonane-8-carboxylic acid:

  • IR Spectroscopy: The appearance of a very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹ are the hallmark features of a carboxylic acid.[10] The C-O stretching vibration will also be present in the 1320-1210 cm⁻¹ region.[10]

  • ¹H NMR Spectroscopy: A key signal will be the downfield resonance of the acidic proton of the carboxylic acid, which typically appears as a broad singlet around 10-13 ppm. For a very similar compound, 6-oxaspiro[3.5]nonane-7-carboxylic acid, the acidic proton appears as a broad singlet at 9.46 ppm.[11]

  • ¹³C NMR Spectroscopy: The carbon of the carboxyl group will resonate in the 165-185 ppm range.[10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 170. The fragmentation of carboxylic acids often involves the loss of the -OH group (M-17) and the -COOH group (M-45).[12]

Advanced Validation: 2D NMR Techniques

For complex structures like spirocycles, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the molecule.

dot

TwoD_NMR_Workflow OneD_H1 1D ¹H NMR COSY COSY (¹H-¹H Correlation) OneD_H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) OneD_H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) OneD_H1->HMBC NOESY NOESY/ROESY (Through-Space Correlation) OneD_H1->NOESY OneD_C13 1D ¹³C NMR OneD_C13->HSQC OneD_C13->HMBC Structure Complete 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: A typical workflow for structure elucidation using 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached, providing a powerful tool for assigning carbon resonances.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.[14]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing critical information for determining the stereochemistry and conformation of the spirocyclic rings.

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the intermediate or final product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the desired 1D and 2D NMR spectra.

Standard IR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Conclusion

The robust spectroscopic validation of 5-oxaspiro[3.5]nonane-8-carboxylic acid and its intermediates is a critical component of its development for applications in drug discovery. A multi-technique approach, leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, is essential for unambiguous structural confirmation. For complex spirocyclic systems, 2D NMR techniques are not just advantageous but necessary for complete structural elucidation and stereochemical assignment. By following a systematic and self-validating analytical workflow, researchers can ensure the integrity of their synthetic intermediates and final products, paving the way for the successful exploration of this promising chemical space.

References

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Xie, M., Matsuda, Y., & Fujii, A. (2015). Infrared spectroscopic investigation of photoionization-induced acidic C-H bonds in cyclic ethers. The Journal of Physical Chemistry A, 119(22), 5668–5675. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

  • 2D NMR. (n.d.). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • GCMS Section 6.13. (n.d.). Whitman People. Retrieved from [Link]

  • 5-oxa-8-azaspiro[3.5]nonane (C7H13NO). (n.d.). PubChem. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids. (2021, July 13). [Video]. YouTube. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]

  • Manualy Setting up 2D experiments. (2022, March 22). Nuclear Magnetic Resonance Facility. [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

  • 5-oxaspiro[3.5]nonane-8-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1076–1082. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Stereochemical Purity of 5-Oxaspiro[3.5]nonane-8-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemical purity of a molecule is not a mere academic detail; it is a critical determinant of therapeutic efficacy and safety. For complex chiral structures such as 5-Oxaspiro[3.5]nonane-8-carboxylic acid, where the spirocyclic core introduces rigid, three-dimensional constraints, the precise control and validation of its stereoisomers are paramount. This guide provides an in-depth comparison of key analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers to design robust and self-validating analytical systems.

The unique structure of 5-Oxaspiro[3.5]nonane-8-carboxylic acid, featuring a spiro center and an additional chiral center at the carboxylic acid-bearing carbon, gives rise to multiple stereoisomers. The ability to separate and quantify these isomers is essential, as they can exhibit vastly different pharmacological and toxicological profiles.

Comparative Analysis of Analytical Methodologies

The validation of stereochemical purity for our target molecule hinges on techniques that can effectively distinguish between its enantiomers and diastereomers. We will compare three orthogonal and widely adopted methods: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is often the premier analytical technique for the enantioselective analysis of complex molecules due to its high resolution and sensitivity.[1][2] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[2][3]

The selection of the CSP and the mobile phase is the most critical decision in developing a chiral HPLC method. For a molecule like 5-Oxaspiro[3.5]nonane-8-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the functional groups (ether, carboxylic acid) present in our analyte.

Normal-Phase (NP) HPLC, utilizing non-polar mobile phases like hexane/isopropanol, often provides superior chiral recognition for polar compounds by enhancing hydrogen bonding interactions between the analyte and the stationary phase.[1]

  • Column Selection: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). The addition of a small amount of a strong acid like TFA is crucial for protonating the carboxylic acid group, reducing peak tailing and improving chromatographic peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Hypothetical Data for Illustrative Purposes

StereoisomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (%)
(R,R)-Isomer10.2-99.5
(S,S)-Isomer12.52.8
(R,S)-Isomer14.82.598.7
(S,R)-Isomer17.12.6
NMR Spectroscopy: A Structural Insight into Stereochemical Purity

NMR spectroscopy is an exceptionally powerful tool for elucidating molecular structure and can be adapted to differentiate between stereoisomers.[4][5] While enantiomers are indistinguishable in a standard achiral NMR experiment (they have identical spectra), their spectral equivalence can be broken by introducing a chiral element into the system.[6]

Two primary strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The carboxylic acid moiety of our target molecule is ideal for derivatization with a chiral alcohol, such as (R)-(-)-1-phenylethanol, to form diastereomeric esters. Diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for their differentiation and quantification.[6]

  • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can reversibly coordinate with the analyte. The resulting complex is diastereomeric, leading to the separation of NMR signals for the two enantiomers.[7] This approach is non-destructive but may cause line broadening if the reagent concentration is too high.[7]

  • Derivatization: To a solution of 5-Oxaspiro[3.5]nonane-8-carboxylic acid (10 mg) in dichloromethane (1 mL), add (R)-(-)-1-phenylethanol (1.2 equivalents), DCC (dicyclohexylcarbodiimide, 1.1 equivalents), and a catalytic amount of DMAP (4-dimethylaminopyridine). Stir at room temperature for 4 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl and brine, then dry over anhydrous Na₂SO₄.

  • Analysis: Concentrate the solution and acquire a high-resolution ¹H NMR spectrum.

  • Quantification: Identify well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original acid.

Hypothetical Data for Illustrative Purposes

DiastereomerDiagnostic ¹H NMR Signal (ppm)IntegralCalculated Ratio
(R)-acid-(R)-alcohol4.88 (q, 1H)1.0099.0
(S)-acid-(R)-alcohol4.95 (q, 1H)0.011.0
Polarimetry and Chiral Optical Methods: A Macroscopic View of Chirality

Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light by a chiral substance in solution.[8][9] The magnitude and direction of the optical rotation are characteristic of a specific enantiomer. While it does not provide separation of enantiomers, it is a rapid method for assessing the bulk enantiomeric purity of a sample, provided the specific rotation of the pure enantiomer is known.[10]

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be a powerful tool.[11] Exciton-Coupled Circular Dichroism (ECCD) is particularly useful for determining the absolute configuration and enantiomeric excess of chiral carboxylic acids.[12][13][14]

The choice of solvent and concentration is critical as these can influence the measured optical rotation. A standard wavelength, typically the sodium D-line (589 nm), is used for consistency and comparison with literature values.[9] It is essential to have a pure, enantiomerically enriched standard for comparison to determine the enantiomeric excess of an unknown sample.

  • Standard Preparation: Prepare a solution of the enantiomerically pure standard of 5-Oxaspiro[3.5]nonane-8-carboxylic acid in methanol at a precisely known concentration (e.g., c = 1.0 g/100 mL).

  • Sample Preparation: Prepare a solution of the sample to be analyzed in the same solvent and at the same concentration.

  • Measurement: Measure the optical rotation of both the standard and the sample using a polarimeter at 25 °C and a wavelength of 589 nm.

  • Calculation of Enantiomeric Excess (ee): ee (%) = ([α]sample / [α]standard) x 100 where [α] is the specific rotation.

Hypothetical Data for Illustrative Purposes

SampleConcentration ( g/100 mL in MeOH)Observed Rotation (°)Specific Rotation [α]D²⁵Enantiomeric Excess (%)
(R,R)-Standard1.0+1.25+125.0>99.9
Batch A1.0+1.22+122.097.6
Batch B1.0-1.18-118.094.4 (for the (S,S)-enantiomer)

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic or Enantioenriched Sample dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve inject Inject onto Chiral Column dissolve->inject separate Isocratic Elution (Hexane/IPA/TFA) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Integrate Peaks & Calculate Resolution and ee% chromatogram->quantify

Caption: Workflow for stereochemical purity analysis by Chiral HPLC.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Carboxylic Acid Sample derivatize React with Chiral Alcohol (e.g., (R)-1-phenylethanol) start->derivatize workup Purify Diastereomeric Esters derivatize->workup acquire Acquire High-Resolution ¹H NMR Spectrum workup->acquire spectrum Identify Diastereomer Signals acquire->spectrum integrate Integrate Signals & Determine Ratio spectrum->integrate

Caption: Workflow for enantiomeric excess determination by Chiral NMR.

Conclusion: An Integrated Approach to Validation

No single technique provides a complete picture of stereochemical purity. A robust validation strategy for 5-Oxaspiro[3.5]nonane-8-carboxylic acid isomers should employ an integrated approach. Chiral HPLC stands out for its ability to separate all stereoisomers in a single run, making it the method of choice for routine quality control and quantitative analysis. Chiral NMR, particularly after derivatization, offers an orthogonal method that confirms the identity of the stereoisomers and provides an independent measure of enantiomeric excess. Polarimetry serves as a rapid, cost-effective screening tool for assessing bulk enantiomeric purity, especially when a pure standard is available.

By understanding the principles and practical considerations behind each of these methods, researchers can confidently select and implement the most appropriate analytical strategy to ensure the stereochemical integrity of their compounds, a critical step on the path to developing safe and effective pharmaceuticals.

References

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved from [Link]

  • Drawell. (2023, April 26). Polarimetry: Applications, Advancements, and Industry Trends. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746–13752. Retrieved from [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. Retrieved from [Link]

  • Sofikitis, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences, 115(20), 5092-5097. Retrieved from [Link]

  • Wallace, J. M., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 14(4), 864-870. Retrieved from [Link]

  • Vaccaro Research Group. (n.d.). Optical Activity of Chiral Molecules. Yale University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • ResearchGate. (2018, June 15). NMR analysis of streoisomer?. Retrieved from [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. Retrieved from [Link]

  • Ahuja, S. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Gatti, R., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester, (4R,8S). Retrieved from [Link]

  • Ilisz, I., & Aranyi, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. Retrieved from [Link]

  • Akasaka, K., et al. (1997). Enantiomeric separation of carboxylic acids having chiral centers remote from the carboxyl group by labelling with a chiral fluorescent derivatization reagent. Tetrahedron Letters, 38(35), 6217-6220. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.5]nonane-8-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.